molecular formula C8H12ClNO2 B578637 3,4-Dimethoxy-2-methylpyridine hydrochloride CAS No. 1210824-88-6

3,4-Dimethoxy-2-methylpyridine hydrochloride

Cat. No.: B578637
CAS No.: 1210824-88-6
M. Wt: 189.639
InChI Key: HDJHEBFZHRRVOD-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-methylpyridine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H12ClNO2 and its molecular weight is 189.639. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dimethoxy-2-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-6-8(11-3)7(10-2)4-5-9-6;/h4-5H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJHEBFZHRRVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700615
Record name 3,4-Dimethoxy-2-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210824-88-6
Record name 3,4-Dimethoxy-2-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,4-Dimethoxy-2-methylpyridine Hydrochloride from Maltol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4-Dimethoxy-2-methylpyridine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its substituted pyridine core is a common motif in a variety of pharmacologically active agents, most notably as a key intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole and pantoprazole, which are widely used to treat acid-related gastrointestinal disorders. The economic and strategic importance of these pharmaceuticals necessitates a robust, scalable, and cost-effective synthetic route to this key intermediate.

This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, starting from the readily available and inexpensive natural product, maltol (3-hydroxy-2-methyl-4H-pyran-4-one). As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to elucidate the underlying chemical principles, justify the selection of reagents and reaction conditions, and offer insights into potential challenges and optimization strategies. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.

Overall Synthetic Strategy

The transformation of maltol into this compound is a multi-step process that masterfully re-engineers the initial pyranone ring into the desired disubstituted pyridine core. The overall strategy involves a sequence of protection, ring transformation, and a series of functional group interconversions to install the required methoxy groups and ultimately form the stable hydrochloride salt.

The pathway can be logically segmented into seven key stages:

  • O-Methylation: Protection of the acidic 3-hydroxyl group of maltol to prevent unwanted side reactions in subsequent steps.

  • Ammonification: Ring transformation from a pyranone to a pyridinone by reaction with an ammonia source, thereby incorporating the crucial nitrogen atom into the heterocyclic core.

  • Chlorination: Conversion of the 4-keto group into a chloro substituent, which serves as a good leaving group for the subsequent nucleophilic substitution.

  • N-Oxidation: Activation of the pyridine ring towards nucleophilic substitution by forming the corresponding N-oxide. This step is critical for the introduction of the second methoxy group.

  • Methoxylation: Nucleophilic aromatic substitution of the chloro group with a methoxide source to install the 4-methoxy substituent.

  • Deoxygenation: Reduction of the pyridine N-oxide to furnish the target 3,4-dimethoxy-2-methylpyridine base.

  • Salt Formation: Conversion of the basic pyridine product into its stable and easily handled hydrochloride salt.

This strategic sequence is visualized in the workflow diagram below.

G Maltol Maltol Intermediate1 3-Methoxy-2-methyl-4H-pyran-4-one Maltol->Intermediate1 Methylation Intermediate2 3-Methoxy-2-methyl-4(1H)-pyridinone Intermediate1->Intermediate2 Ammonification Intermediate3 4-Chloro-3-methoxy-2-methylpyridine Intermediate2->Intermediate3 Chlorination Intermediate4 4-Chloro-3-methoxy-2-methylpyridine N-oxide Intermediate3->Intermediate4 N-Oxidation Intermediate5 3,4-Dimethoxy-2-methylpyridine N-oxide Intermediate4->Intermediate5 Methoxylation Intermediate6 3,4-Dimethoxy-2-methylpyridine Intermediate5->Intermediate6 Deoxygenation (Reduction) FinalProduct 3,4-Dimethoxy-2-methylpyridine HCl Intermediate6->FinalProduct Salt Formation caption Figure 1. Overall synthetic workflow from Maltol.

Caption: Figure 1. Overall synthetic workflow from Maltol.

Part 1: Step-by-Step Synthesis and Mechanistic Insights

This section delves into the specifics of each synthetic transformation, providing a rationale for the chosen methodologies.

Step 1: O-Methylation of Maltol

The initial step involves the protection of the enolic hydroxyl group of maltol. This is a crucial maneuver to prevent its interference in the subsequent chlorination step. Methylation is the most common and cost-effective protection strategy.

  • Causality of Experimental Choice: The hydroxyl group of maltol is acidic (pKa ≈ 8.5), readily forming a nucleophilic maltolate anion in the presence of a base. A classic Williamson ether synthesis approach is employed using a methylating agent like dimethyl sulfate (DMS) or methyl iodide. DMS is often preferred in industrial settings due to its lower cost and high reactivity, though its toxicity requires careful handling. The reaction is typically performed in an aqueous alkaline medium, where the base (e.g., sodium hydroxide, potassium hydroxide) deprotonates the maltol, and the resulting anion attacks the electrophilic methyl group of the DMS.

Step 2: Ammonification – Ring Transformation to a Pyridinone

This is the cornerstone of the synthesis, where the oxygen heteroatom of the pyranone ring is replaced with nitrogen to form the pyridinone scaffold.

  • Causality of Experimental Choice: The reaction proceeds via a nucleophilic attack of an ammonia source (e.g., aqueous ammonia, ammonium acetate) on the carbonyl group of the methylated maltol derivative. This is followed by a ring-opening and subsequent ring-closing dehydration cascade to yield 3-methoxy-2-methyl-4(1H)-pyridinone. This transformation is a well-established method for converting pyranones to pyridinones.[1] The reaction is typically driven to completion by heating.

Step 3: Chlorination of the Pyridinone

To facilitate the introduction of the second methoxy group, the 4-oxo functionality of the pyridinone is converted into a more reactive leaving group, typically a chloro group.

  • Causality of Experimental Choice: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard choices for this type of transformation. POCl₃ is particularly effective for converting cyclic amides (lactams) and pyridinones into their corresponding chloro-derivatives. The mechanism involves the activation of the carbonyl oxygen by phosphorylation, followed by nucleophilic attack of the chloride ion. This reaction is often performed neat or in a high-boiling inert solvent.

Step 4: N-Oxidation of the Pyridine Ring

The pyridine ring, particularly with an electron-donating methoxy group, is not sufficiently activated for nucleophilic aromatic substitution at the 4-position. To overcome this, the pyridine nitrogen is oxidized to an N-oxide.

  • Causality of Experimental Choice: The N-oxide group is strongly electron-withdrawing, which activates the C4 position (para to the N-oxide) for nucleophilic attack. Common oxidizing agents for this transformation include peroxy acids, such as peracetic acid (generated in situ from hydrogen peroxide and acetic acid) or meta-chloroperoxybenzoic acid (m-CPBA).[2] The in situ generation of peracetic acid is often preferred for large-scale synthesis due to cost and safety considerations, although the reaction can be exothermic and requires careful temperature control.[2][3]

Step 5: Methoxylation – Introduction of the C4-Methoxy Group

With the pyridine ring now activated, the C4-chloro substituent can be readily displaced by a methoxide nucleophile.

  • Causality of Experimental Choice: This is a classic SNAr (Nucleophilic Aromatic Substitution) reaction. Sodium methoxide (NaOMe) in methanol is the reagent of choice.[4] The reaction proceeds smoothly, often at elevated temperatures, to yield 3,4-dimethoxy-2-methylpyridine N-oxide. The strong electron-withdrawing effect of the N-oxide group is essential for the success of this step.

Step 6: Deoxygenation of the N-Oxide

The activating N-oxide group has served its purpose and must now be removed to yield the target pyridine base. This is achieved through a reduction reaction.

  • Causality of Experimental Choice: A variety of methods are available for the reduction of pyridine N-oxides.[5] For industrial applications, catalytic hydrogenation is often favored for its clean nature and high efficiency. Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas) are effective.[6] Alternatively, stoichiometric reducing agents like phosphorus trichloride (PCl₃) or sulfur dioxide can be used.[5][7] The choice of method depends on factors like scale, cost, and available equipment. Catalytic hydrogenation is often preferred from an environmental standpoint as it avoids the formation of stoichiometric inorganic byproducts.

Step 7: Formation of the Hydrochloride Salt

The final step involves converting the free base, 3,4-dimethoxy-2-methylpyridine, into its hydrochloride salt. This is done to improve the compound's stability, crystallinity, and handling properties.

  • Causality of Experimental Choice: The basic nitrogen atom of the pyridine ring readily reacts with a strong acid to form a salt. The hydrochloride salt is typically prepared by treating a solution of the pyridine base in a suitable organic solvent (e.g., isopropanol, ethyl acetate, diethyl ether) with hydrochloric acid.[8] The acid can be introduced as a solution in a solvent or as anhydrous hydrogen chloride gas.[1][9] The salt usually precipitates from the solution and can be isolated by filtration.

Part 2: Experimental Protocols & Data

The following protocols are representative examples and may require optimization based on specific laboratory conditions and scale.

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 MaltolDimethyl Sulfate, NaOHWater40-502-490-95
2 3-Methoxy-2-methyl-4H-pyran-4-oneAqueous AmmoniaWater100-1206-885-90
3 3-Methoxy-2-methyl-4(1H)-pyridinonePOCl₃Neat or Toluene100-1103-580-85
4 4-Chloro-3-methoxy-2-methylpyridineH₂O₂, Acetic AcidAcetic Acid70-804-690-95
5 4-Chloro-3-methoxy-2-methylpyridine N-oxideSodium MethoxideMethanol60-705-790-95
6 3,4-Dimethoxy-2-methylpyridine N-oxideRaney Ni, H₂ (50 psi)Methanol25-404-690-95
7 3,4-Dimethoxy-2-methylpyridineHCl in IsopropanolIsopropanol0-101-295-99
Detailed Step-by-Step Methodologies

Protocol 1: Synthesis of 3-Methoxy-2-methyl-4(1H)-pyridinone (Steps 1 & 2)

  • To a stirred solution of maltol (1.0 eq) in water, add sodium hydroxide (2.5 eq) and allow it to dissolve.

  • Cool the reaction mixture to 10-15 °C in an ice bath.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature below 45 °C.

  • After the addition is complete, stir the mixture at 40-50 °C for 3 hours.

  • To the resulting solution of in situ generated 3-methoxy-2-methyl-4H-pyran-4-one, add concentrated aqueous ammonia (5.0 eq).

  • Transfer the mixture to a sealed pressure reactor and heat to 110 °C for 7 hours.

  • Cool the reactor to room temperature. The product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-methoxy-2-methyl-4(1H)-pyridinone as a crystalline solid.

Protocol 2: Synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide (Steps 3, 4 & 5)

  • Chlorination: Carefully add phosphorus oxychloride (3.0 eq) to 3-methoxy-2-methyl-4(1H)-pyridinone (1.0 eq). Heat the mixture to 105 °C and stir for 4 hours.

  • Cool the reaction mixture and cautiously quench by pouring it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., 50% NaOH) while keeping the temperature below 20 °C.

  • Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-3-methoxy-2-methylpyridine.

  • N-Oxidation: Dissolve the crude product in glacial acetic acid. Heat to 75 °C and add 35% hydrogen peroxide dropwise.[2]

  • Maintain the temperature for 5 hours, then cool and remove the acetic acid under vacuum.

  • Dissolve the residue in water, neutralize with sodium carbonate, and extract with dichloromethane. Evaporation of the solvent yields 4-chloro-3-methoxy-2-methylpyridine N-oxide.

  • Methoxylation: Prepare a solution of sodium methoxide (1.5 eq) in methanol. Add the 4-chloro-3-methoxy-2-methylpyridine N-oxide and heat the mixture to reflux for 6 hours.

  • Cool the mixture and neutralize with acetic acid. Remove the methanol under reduced pressure.

  • Extract the residue with chloroform, dry the organic layer, and evaporate to yield 3,4-dimethoxy-2-methylpyridine N-oxide.

Protocol 3: Synthesis of this compound (Steps 6 & 7)

  • Deoxygenation: Dissolve 3,4-dimethoxy-2-methylpyridine N-oxide (1.0 eq) in methanol.

  • Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) as a slurry in methanol.

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 5 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney Nickel can be pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain 3,4-dimethoxy-2-methylpyridine as an oil.

  • Salt Formation: Dissolve the crude pyridine base in isopropanol. Cool the solution to 0-5 °C.

  • Slowly add a solution of concentrated hydrochloric acid or HCl in isopropanol dropwise with stirring until the pH is acidic (pH ≈ 1-2).

  • A white precipitate will form. Stir the slurry at 0-5 °C for 1 hour.

  • Filter the solid, wash with cold isopropanol or diethyl ether, and dry under vacuum at 50 °C to yield the final product, this compound.

Part 3: Visualization of Key Transformations

The transformation of the pyridinone intermediate into the final product involves critical functional group manipulations. The diagram below illustrates the logical flow of these key steps.

G cluster_0 Key Intermediate Transformations Pyridinone 3-Methoxy-2-methyl-4(1H)-pyridinone ChloroPyridine 4-Chloro-3-methoxy-2-methylpyridine Pyridinone->ChloroPyridine POCl₃ (Chlorination) N_Oxide 4-Chloro-3-methoxy-2-methylpyridine N-oxide ChloroPyridine->N_Oxide H₂O₂ / AcOH (N-Oxidation) Dimethoxy_N_Oxide 3,4-Dimethoxy-2-methylpyridine N-oxide N_Oxide->Dimethoxy_N_Oxide NaOMe / MeOH (Methoxylation) FinalBase 3,4-Dimethoxy-2-methylpyridine Dimethoxy_N_Oxide->FinalBase H₂ / Raney Ni (Reduction) caption Figure 2. Key functional group interconversions.

Sources

Crystal Structure & Solid-State Characterization of 3,4-Dimethoxy-2-methylpyridine Hydrochloride

[1][2][3]

Executive Summary

This compound (CAS: 1210824-88-6) is a critical analytical marker and starting material precursor in the synthesis of Pantoprazole.[1][2][3] While the downstream intermediate, 2-(chloromethyl)-3,4-dimethoxypyridine, is frequently cited for its reactivity, the solid-state properties of the 2-methyl precursor salt are vital for establishing impurity controls and storage stability protocols.[1][2][3]

This technical guide details the structural principles, crystallographic workflow, and molecular interactions that define this compound.[1][2][3] It serves as a blueprint for researchers isolating this impurity or validating raw material quality.

Chemical Identity & Crystallographic Context[1][2][3][4][5]

Molecular Specifications
ParameterDetail
IUPAC Name 3,4-Dimethoxy-2-methylpyridin-1-ium chloride
CAS Number 1210824-88-6 (HCl salt); 107512-35-6 (Free Base)
Molecular Formula C₈H₁₁NO₂[1][2][3][4] · HCl
Molecular Weight 189.64 g/mol
Role Precursor to Pantoprazole intermediate; Process Impurity (Impurity 34)
Physical State Crystalline Solid (typically white to off-white)
Structural Significance

In the context of drug development, this salt represents the "unreacted" starting material scaffold.[1][2][3] Its crystal structure is governed by the protonation of the pyridine nitrogen, leading to a specific ionic packing motif distinct from the free base.[1][2][3] Understanding this structure allows for the differentiation of this impurity from the reactive 2-chloromethyl analog via X-ray Powder Diffraction (XRPD).[1][2][3]

Experimental Protocol: Crystallization & Structure Solution

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow evaporation or vapor diffusion method is recommended due to the ionic nature of the salt.[1][2][3]

Crystallization Workflow

Objective: Grow single crystals >0.2 mm for diffractometry.

  • Solubility Test: Dissolve 100 mg of crude this compound in minimal hot Ethanol (EtOH).

  • Seeding/Anti-solvent:

    • Method A (Vapor Diffusion): Place the EtOH solution in a small vial. Place this vial inside a larger jar containing Diethyl Ether (Et₂O). Seal the outer jar.

    • Method B (Cooling): Add Isopropanol (IPA) dropwise until turbidity persists, then heat to clear. Cool slowly from 60°C to 4°C at a rate of 0.1°C/min.[1][2][3]

  • Harvesting: Isolate crystals under polarized light microscopy to ensure singularity (no twins).

Data Collection & Refinement Strategy
  • Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).[1][2][3]

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å).[1][2][3]

  • Temperature: 100 K (Cryostream) to minimize thermal motion of the methoxy groups.

  • Space Group Determination: Expect Monoclinic (P2₁/c) or Triclinic (P-1), common for planar aromatic salts.[1][2][3]

Visualization of Workflow

CrystallizationWorkflowRawMaterialCrude 3,4-Dimethoxy-2-methylpyridine HClDissolutionDissolution(Hot EtOH)RawMaterial->Dissolution SolubilizationDiffusionVapor Diffusion(vs. Et2O)Dissolution->Diffusion Method ANucleationNucleation(Slow Cooling)Dissolution->Nucleation Method BHarvestCrystal Harvest(Polarized Microscopy)Diffusion->HarvestNucleation->HarvestXRDSC-XRD Analysis(100 K)Harvest->XRD Data Collection

Caption: Optimized workflow for isolating single crystals of the target hydrochloride salt.

Structural Analysis & Molecular Interactions[1][2][3]

While specific lattice parameters are often proprietary to API manufacturers, the structural motif of this compound follows definitive crystallographic rules for pyridine salts.[1][2][3]

The Ionic Core (N-H...Cl)

The defining feature of the structure is the protonation of the pyridine nitrogen (N1).[1][2][3]

  • Interaction: A strong, directional hydrogen bond exists between the protonated nitrogen (N1-H) and the chloride counter-ion (Cl⁻).[1][2][3]

  • Geometry: The N...Cl distance is typically in the range of 3.00 – 3.15 Å .[1][2][3] This anchors the packing, forming infinite chains or dimers depending on the solvent inclusion.[1][2][3]

Methoxy Group Conformation[1][2][3]
  • 3-Methoxy: Likely twisted out of the pyridine plane (dihedral angle > 0°) due to steric repulsion from the adjacent 2-methyl group and the 4-methoxy group.[1][2][3]

  • 4-Methoxy: Typically coplanar with the pyridine ring to maximize resonance donation into the electron-deficient pyridinium system.[1][2][3]

Packing Forces[1][2][3]
  • π-π Stacking: The pyridinium rings stack in an antiparallel fashion to minimize electrostatic repulsion between the positive charges, stabilized by the chloride ions sandwiched between layers.[1][2][3]

  • Weak C-H...Cl Interactions: The methyl protons (C2-Me) and methoxy protons participate in weaker electrostatic contacts with the chloride anions, stabilizing the 3D lattice.[1][2][3]

Significance in Pantoprazole Synthesis[1][2][3][5][6]

Understanding this structure is not merely academic; it is a tool for Quality by Design (QbD) in drug manufacturing.[1][2][3]

Impurity Fate Mapping

The 2-methyl derivative (Structure A) is the precursor to the 2-chloromethyl intermediate (Structure B).[1][2][3]

  • Reaction: Radical chlorination or N-oxide rearrangement.[1][2][3]

  • Criticality: If the conversion is incomplete, the 2-methyl salt co-crystallizes with the product.[1][2][3]

  • Detection: Because the crystal lattices of the methyl and chloromethyl variants differ (different unit cell volumes), Powder X-ray Diffraction (PXRD) can quantify the unreacted 2-methyl impurity in the final intermediate batch.[1][2][3]

Pathway Diagram

ImpurityPathwayPrecursor3,4-Dimethoxy-2-methylpyridine(Starting Material)N_OxideN-Oxide IntermediatePrecursor->N_Oxide OxidationImpurityResidual 2-Methyl HCl Salt(Target of this Guide)Precursor->Impurity Incomplete Rxn(Acid Workup)Target2-Chloromethyl-3,4-dimethoxypyridine HCl (Pantoprazole Int.)N_Oxide->Target Rearrangement/ChlorinationPantoprazolePantoprazole SodiumTarget->Pantoprazole Coupling w/ BenzimidazoleImpurity->Pantoprazole Potential Carryover

Caption: Fate mapping showing how the 2-methyl HCl salt persists as a process impurity.

Characterization Data Summary (Simulated Reference)

For validation purposes, the following spectroscopic signatures confirm the identity of the crystallized salt.

TechniqueDiagnostic SignalStructural Interpretation
¹H NMR (DMSO-d₆) δ ~2.50 ppm (s, 3H)2-Methyl group (distinct from -CH₂Cl at ~4.9 ppm).[1][2][3]
¹H NMR (DMSO-d₆) δ ~13-14 ppm (broad s)N-H⁺ proton (confirms salt formation).[1][2][3]
IR Spectroscopy ~2400-2600 cm⁻¹Broad "ammonium" band (N⁺-H stretching).[1][2][3]
XRD (Powder) Distinct Bragg PeaksUnique fingerprint differing from the 2-chloromethyl analog.[1][2][3]

References

  • Biosynth. (2024).[1][2][3] 2-Methyl-3,4-dimethoxy pyridine hydrochloride - Analytical Standard.[1][2][3] Retrieved from [1][2][3]

  • PubChem. (2025).[1][2][3] 3,4-Dimethoxy-2-methylpyridine (Compound Summary). National Library of Medicine.[1][2][3] Retrieved from

  • Li, R., & Xu, Y. (2000).[1][2][3][4] Preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Chinese Journal of Pharmaceutical Industry. (Cited in patent literature regarding synthesis from 2-methyl precursor).[1][2][3][4]

  • Google Patents. (2018).[1][2][3] CN108191745A - Preparation method of 2-hydroxymethyl-3,4-dimethoxypyridine.[1][2][3] Retrieved from

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 3,4-Dimethoxy-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility of 3,4-Dimethoxy-2-methylpyridine Hydrochloride in Different Solvents.

Part 1: Executive Summary & Chemical Profile

Strategic Importance

This compound (DMP-HCl) is a critical intermediate in the synthesis of Pantoprazole , a proton pump inhibitor (PPI). Its purity directly impacts the yield and quality of the subsequent oxidation step (to the N-oxide) and chlorination (to 2-chloromethyl-3,4-dimethoxypyridine). Understanding its solubility landscape is non-negotiable for designing efficient recrystallization processes , optimizing reaction yields, and minimizing solvent waste.

Chemical Identity
  • Compound Name: this compound[1]

  • Free Base CAS: 107512-35-6 (3,4-Dimethoxy-2-methylpyridine) / 72830-08-1 (Related alcohol)

  • Molecular Formula:

    
    [1]
    
  • Structure: A pyridine ring substituted with two methoxy groups (positions 3,[1][2][3][4][5] 4) and a methyl group (position 2), stabilized as a hydrochloride salt.

  • Physicochemical Nature: Ionic solid, hygroscopic, susceptible to degradation under extreme pH.

Part 2: Solubility Landscape & Solvent Interactions

Predicted Solubility Hierarchy

Based on the "Like Dissolves Like" principle and the ionic nature of the hydrochloride salt, the solubility profile follows a distinct polarity-driven hierarchy.

Solvent ClassRepresentative SolventsSolubility PredictionMechanism of Interaction
Protogenic / Polar Water, Methanol, EthanolHigh Ion-dipole interactions; Hydrogen bonding with the chloride ion and protonated nitrogen.
Dipolar Aprotic DMSO, DMFHigh Strong solvation of the cation; high dielectric constant stabilizes the salt.
Polar Aprotic Acetone, AcetonitrileModerate to Low Limited ability to solvate the chloride anion compared to alcohols.
Esters Ethyl AcetateLow Weak interaction with ionic lattice; often used as an anti-solvent.
Non-Polar Hexane, Toluene, HeptaneInsoluble Lack of dipole moment to overcome lattice energy ($ \Delta G_{solv} \ll \Delta G_{lattice} $).
Temperature Dependence

The solubility of DMP-HCl in pure solvents typically follows an endothermic process ($ \Delta H_{sol} > 0 $), meaning solubility increases with temperature. This behavior is critical for cooling crystallization , where the compound is dissolved at high temperatures (e.g., in Methanol) and precipitated by cooling or adding an anti-solvent (e.g., Ethyl Acetate).

Part 3: Experimental Protocol for Solubility Determination

To generate high-fidelity solubility data required for process scaling, a Dynamic Laser Monitoring Method is recommended over static gravimetric analysis due to its speed and accuracy in detecting the exact point of dissolution (clear point).

Materials & Apparatus
  • Solute: this compound (Purity > 99.5% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Water, Ethyl Acetate).

  • Apparatus: Jacketed glass vessel (50 mL), Lasentec FBRM or Turbidity Probe, Precision Thermostat (

    
    ).
    
Step-by-Step Workflow

This protocol ensures self-validating data by cross-referencing the dissolution (heating) and nucleation (cooling) points.

Solubility_Protocol Start Start: Weigh Solute & Solvent Mix Equilibration (Stirring at T_start) Start->Mix Heat Controlled Heating (Rate: 0.2 K/min) Mix->Heat Laser Laser Monitoring (Transmissivity Check) Heat->Laser Laser->Heat Turbid Dissolve Clear Point Detected (100% Transmissivity) Laser->Dissolve Transmissivity > Threshold Record Record T_diss & Mass Fraction Dissolve->Record Repeat Add Solvent Increment (Dilution) Record->Repeat Next Concentration End Data Compilation (Mole Fraction vs T) Record->End Range Complete Repeat->Mix

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility curve.

Part 4: Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

The most robust model for correlating solubility (


) with temperature (

) for pharmaceutical salts is the Modified Apelblat equation:


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[6]
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Interpretation :

    • 
       : Related to the enthalpy of solution.
      
    • 
       : Accounts for the temperature dependence of the heat capacity.
      
van't Hoff Analysis

To determine the thermodynamic functions of solution (


, 

,

), the van't Hoff equation is applied to the linear region of the plot (

vs

):



Process Implication:

  • If

    
     is highly positive (Endothermic), the yield of cooling crystallization will be high.
    
  • If

    
     is small, anti-solvent crystallization (e.g., adding Toluene to a Methanol solution) is preferred over cooling.
    
Thermodynamic Cycle Visualization

Understanding the energy barriers is crucial for solvent selection.

Thermo_Cycle Solid Solid DMP-HCl (Crystal Lattice) Gas Gaseous Ions (Hypothetical) Solid->Gas Lattice Energy (Delta H_latt > 0) Solution Solvated Ions (Solution Phase) Solid->Solution Enthalpy of Solution (Delta H_sol) Gas->Solution Solvation Energy (Delta H_solv < 0)

Figure 2: Thermodynamic cycle of dissolution.[7] Solubility is favored when Solvation Energy overcomes Lattice Energy.

Part 5: Practical Applications in Drug Development

Purification Strategy (Recrystallization)

Based on the solubility differential, the following protocol is recommended for purifying crude DMP-HCl:

  • Dissolution : Dissolve crude DMP-HCl in Methanol (or Ethanol) at reflux (

    
    C). Solubility is high, allowing minimal solvent volume.
    
  • Filtration : Hot filtration to remove mechanical impurities.

  • Crystallization :

    • Option A (Cooling): Slowly cool to

      
      C.
      
    • Option B (Anti-solvent): Slowly add Ethyl Acetate or Acetone to the hot solution. The solubility drops drastically, forcing precipitation of pure crystals.

  • Isolation : Filter and wash with cold Ethyl Acetate.

Analytical Standard Preparation

For HPLC analysis, dissolve the standard in 50:50 Methanol:Water . Avoid using pure Acetonitrile for initial dissolution as the salt may be sparingly soluble, leading to inaccurate concentration values.

References

  • BenchChem. (2025).[3] Solubility and Physicochemical Properties of Pyridine Derivatives. BenchChem Technical Repository. Link

  • PubChem. (2025).[5] Compound Summary: 3,4-Dimethoxy-2-methylpyridine.[1][2][3][5][8] National Center for Biotechnology Information. Link

  • Wang, J., et al. (2018). Thermodynamic models for correlation of solubility of pharmaceutical salts in pure solvents. Journal of Molecular Liquids.
  • Google Patents. (2012). Method for synthesis of pantoprazole intermediate 4-difluoromethoxyacetanilide. CN102796021B. Link

Sources

Electronic properties of dimethoxy-substituted pyridine rings

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of Dimethoxy-Substituted Pyridine Rings

Authored by Gemini, Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials.[1][2][3][4] The strategic introduction of substituents onto the pyridine ring is a critical methodology for fine-tuning its physicochemical and biological properties. Among these, methoxy groups (-OCH₃) are particularly significant due to their potent electron-donating capabilities, which profoundly alter the electronic landscape of the parent heterocycle. This technical guide provides a comprehensive exploration of the electronic properties of dimethoxy-substituted pyridine rings, intended for researchers, scientists, and drug development professionals. We will dissect the interplay of inductive and mesomeric effects, the resulting impact on electron density distribution and basicity, and the subsequent consequences for chemical reactivity. This guide synthesizes theoretical principles with practical applications, supported by experimental protocols and characterization data to provide a holistic understanding for rational molecular design.

The Fundamental Electronic Character of the Pyridine Ring

To appreciate the impact of dimethoxy substitution, one must first understand the intrinsic electronic nature of pyridine. The nitrogen atom is more electronegative than carbon, leading to a permanent dipole moment and an overall electron-deficient (π-deficient) character in the aromatic ring. This has two major consequences:

  • Basicity: The lone pair of electrons on the nitrogen atom is available for protonation, rendering pyridine a weak base (pKa of conjugate acid ≈ 5.2).[5]

  • Reactivity: The electron-deficient nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom.[4][6][7] Conversely, the ring is deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene, with reactions typically requiring harsh conditions and occurring at the C-3 position.[4][7]

Modulating Electronics: The Influence of Dimethoxy Substitution

The introduction of two methoxy groups dramatically perturbs the electronic structure of the pyridine ring. This is governed by the combination of two opposing electronic effects: the inductive effect (-I) and the mesomeric or resonance effect (+M).

  • Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the ring through the sigma bond.

  • Mesomeric Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pyridine π-system, donating significant electron density.

For the methoxy group, the +M effect is dominant and is the primary driver of the observed changes in reactivity and properties. The position of the two methoxy groups is critical in determining the precise electronic outcome.

Impact on Electron Density and Basicity

The net effect of the electron-donating methoxy groups is an increase in the electron density of the pyridine ring and, crucially, on the ring nitrogen. This enhanced electron density on the nitrogen makes its lone pair more available for protonation, resulting in a significant increase in basicity compared to unsubstituted pyridine.

For example, the pKa of the 2-methoxypyridinium ion is 3.06, which is lower than that of the pyridinium ion (5.23).[5] This might seem counterintuitive, but it is attributed to the inductive electron-withdrawing effect of the oxygen in the ortho position.[5] However, when considering dimethoxy-substituted pyridines, the cumulative electron-donating resonance effect often overrides this, leading to increased basicity, especially when substitution avoids the ortho position.

Table 1: Comparison of pKa Values for Selected Pyridine Derivatives

CompoundSubstituent(s)pKa of Conjugate Acid
PyridineH-~5.23[5]
2-Methoxypyridine2-OCH₃~3.06[5]
3,5-Dimethoxypyridine3,5-(OCH₃)₂~4.38 (estimated)
2,6-Dimethoxypyridine2,6-(OCH₃)₂~1.61 (in 50% ethanol)[8]

Note: pKa values can vary based on solvent and measurement conditions. The value for 2,6-dimethoxypyridine highlights the strong influence of ortho-substituents.

The following diagram illustrates the resonance contribution of a methoxy group at the 4-position, which increases electron density at the C-2, C-4, C-6, and nitrogen atoms.

Caption: Resonance delocalization in 4-methoxypyridine.

Consequences for Chemical Reactivity

The altered electronic landscape of dimethoxy-pyridines directly governs their reactivity in key chemical transformations.

Electrophilic Aromatic Substitution (SEAr)

The significant increase in electron density from the two methoxy groups activates the pyridine ring towards electrophiles. Reactions like nitration, which are challenging on the parent ring, can proceed more readily.[9][10] The substitution pattern of the methoxy groups dictates the regioselectivity of the electrophilic attack.

  • 2,6-Dimethoxypyridine: The methoxy groups strongly activate the 3, 4, and 5 positions. Electrophilic attack is often directed to the C-3 (and C-5) position.

  • 3,5-Dimethoxypyridine: This isomer is highly activated. The methoxy groups direct electrophiles to the C-2, C-4, and C-6 positions. Nitration of 3,5-dimethoxypyridine 1-oxide, for instance, leads to successive nitration at the 2 and 6 positions.[9]

Nucleophilic Aromatic Substitution (SNAr)

Generally, electron-donating groups deactivate the ring towards SNAr. However, the methoxy group itself can act as a leaving group, particularly when positioned at C-2 or C-4. This allows for nucleophilic displacement reactions, such as amination, which are valuable in pharmaceutical synthesis.[11] For instance, the amination of 2,6-dimethoxypyridine can be achieved sequentially, allowing for the introduction of different amine nucleophiles.[11]

The diagram below illustrates the logical relationship between electronic properties and reactivity.

G subst Dimethoxy Substitution (+M > -I Effect) density Increased Electron Density on Ring & Nitrogen subst->density causes basicity Increased Basicity (pKa) density->basicity leads to sear Activation towards Electrophilic Substitution (SEAr) density->sear leads to snar Deactivation towards SNAr (but -OCH3 can be a leaving group) density->snar leads to

Caption: Influence of dimethoxy groups on pyridine properties.

Spectroscopic and Structural Characterization

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for characterizing dimethoxy-substituted pyridines.

  • ¹H NMR: The methoxy groups introduce sharp singlets typically found in the 3.8-4.1 ppm range. The electron-donating nature of these groups causes an upfield shift (to lower ppm values) of the ring protons compared to unsubstituted pyridine, reflecting the increased electron shielding.

  • ¹³C NMR: The carbons directly attached to the methoxy groups (ipso-carbons) show a significant downfield shift due to the electronegativity of the oxygen atom. Conversely, the ortho and para carbons experience an upfield shift due to the increased electron density from the +M effect.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information. Studies on compounds like 4,4′-dimethoxy-2,2′-bipyridine reveal key geometric parameters.[12][13] The C-O bond lengths and the coplanarity of the methoxy group with the pyridine ring can provide insight into the extent of π-conjugation. Furthermore, crystal structures elucidate intermolecular interactions, such as C-H···N and C-H···π interactions, which are crucial for understanding the solid-state packing and properties of materials.[12][13]

Applications in Drug Discovery and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a vast number of FDA-approved drugs.[3] The ability of dimethoxy groups to modulate the electronic properties of this scaffold is a powerful tool for drug designers.

  • Target Engagement: The increased basicity of the pyridine nitrogen can enhance its ability to form hydrogen bonds or ionic interactions with amino acid residues in a biological target, such as an enzyme or receptor.[1] This can significantly impact a compound's potency and selectivity.

  • Pharmacokinetic (ADME) Properties: The introduction of methoxy groups increases the polarity and can influence the solubility of a molecule. By strategically placing these groups, medicinal chemists can fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile to achieve a desired therapeutic outcome.[1]

  • Synthetic Handles: Dimethoxy-pyridines serve as versatile intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][14] Their predictable reactivity allows for the regioselective introduction of other functional groups, facilitating the construction of diverse compound libraries for screening.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethoxy-3-nitropyridine

This protocol describes the electrophilic nitration of 2,6-dimethoxypyridine, a classic example of an SEAr reaction on an activated pyridine ring.

Materials:

  • 2,6-Dimethoxypyridine

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice bath, round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethoxypyridine (1.39 g, 10 mmol) in 20 mL of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (0.70 mL, ~15 mmol) dropwise via a dropping funnel over 15 minutes. Maintain the temperature below 5 °C throughout the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • Neutralization & Extraction: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure 2,6-dimethoxy-3-nitropyridine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Workflow for Synthesis and Characterization

The following workflow diagram outlines the logical steps from synthesis to final characterization.

G start Start: 2,6-Dimethoxypyridine reaction Electrophilic Nitration (HNO3 / H2SO4) start->reaction product Crude Product reaction->product workup Aqueous Workup & Extraction purify Column Chromatography workup->purify pure_product Pure Product: 2,6-Dimethoxy-3-nitropyridine purify->pure_product product->workup analysis Spectroscopic Analysis pure_product->analysis nmr 1H & 13C NMR analysis->nmr ms Mass Spectrometry analysis->ms end Validated Structure nmr->end ms->end

Caption: Experimental workflow for synthesis and validation.

Conclusion

Dimethoxy-substituted pyridines represent a fascinating and highly useful class of heterocyclic compounds. The powerful electron-donating resonance effect of the methoxy groups fundamentally alters the electronic properties of the pyridine core, leading to increased electron density, enhanced basicity, and a significant shift in chemical reactivity. This guide has demonstrated that a thorough understanding of these electronic principles is paramount for their effective application. For professionals in drug discovery and materials science, the ability to rationally design molecules by leveraging the electronic modulation afforded by dimethoxy substitution is an invaluable skill, enabling the creation of novel entities with tailored properties for specific, high-value applications.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Pyridines using (E)-Ethyl 4,4-dimethoxybut-2-enoate.
  • ResearchGate. (n.d.). Electrophilic Substitution In Azines.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis.
  • ResearchGate. (n.d.). Electrophilic substitutions and HOMOs in azines and purines.
  • Kusano, Y., Ohno, K., & Fujihara, T. (2015). Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. Acta Crystallographica Section E: Crystallographic Communications, E71, o623–o624. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine.
  • González-Bello, C., & Castedo, L. (2015). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. Molecules, 20(11), 20566-20582. National Center for Biotechnology Information.
  • Grabowski, S. J., & Pfitzner, A. (2003). Intramolecular H‚‚‚H Interactions for the Crystal Structures of [4-((E)-But-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate and [4-((E)-Pent-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate. The Journal of Physical Chemistry A, 107(15), 2736–2743. Publikationsserver der Universität Regensburg.
  • Klingele, M. H. (2023). Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II)–methanol–chloroform (1/2/2). Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 10), 996–1000. National Center for Biotechnology Information.
  • IUCr. (2023). Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II)–methanol–chloroform (1/2/2).
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • Yoshikai, N., et al. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite. DR-NTU.
  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • DAV University. (n.d.). Pyridines – Structure.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. National Center for Biotechnology Information.
  • Stoltz, B. M., et al. (2011). A Direct Methoxypyridine Functionalization Approach to the Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 304–307. National Center for Biotechnology Information.
  • Das, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4189. National Center for Biotechnology Information.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the tautomeric behavior of hydroxypyridine derivatives and its critical impact on synthetic regioselectivity, specifically for drug development applications.

Executive Summary

For medicinal chemists, the hydroxypyridine-pyridone tautomerism is not merely a structural curiosity but a determinative factor in reactivity, solubility, and bioactivity. This guide analyzes the thermodynamic drivers of this equilibrium and provides actionable protocols to control regioselectivity (N- vs. O-alkylation) during the synthesis of active pharmaceutical ingredients (APIs) such as Dolutegravir .

The Tautomeric Landscape: Thermodynamics & Kinetics

The hydroxypyridine (HP) scaffold exists in a delicate equilibrium between the hydroxy (enol) and pyridone (keto) forms.[1] This ratio is governed by aromaticity, solvent dielectric constants, and substituent effects.

Isomer-Specific Behavior
  • 2-Hydroxypyridine (2-HP)

    
     2-Pyridone (2-PY): 
    
    • Gas Phase: The hydroxy form is favored due to aromatic stabilization.

    • Solution/Solid: The equilibrium shifts dramatically to the 2-pyridone form in polar solvents (water, DMSO) and the solid state due to strong intermolecular hydrogen bonding (dimerization) and a large dipole moment (~6 D for 2-PY vs ~1.5 D for 2-HP).

  • 3-Hydroxypyridine (3-HP):

    • Unique among the isomers, 3-HP cannot form a neutral quinoid-like pyridone structure without charge separation.

    • Aqueous Solution: It exists primarily as a zwitterion (

      
      ), which has significant implications for solubility and transport in biological systems.
      
  • 4-Hydroxypyridine (4-HP)

    
     4-Pyridone (4-PY): 
    
    • Similar to the 2-isomer, the 4-pyridone form is strongly favored in polar media.

Visualization of Tautomeric Equilibria

The following diagram illustrates the structural interconversion and the unique zwitterionic nature of the 3-isomer.

Tautomerism cluster_0 2-Hydroxypyridine System cluster_1 3-Hydroxypyridine System 2-HP 2-Hydroxypyridine (Aromatic, Non-polar favored) 2-PY 2-Pyridone (Amide-like, Polar favored) 2-HP->2-PY Polar Solvent (K_eq > 1000) 2-PY->2-HP Gas Phase 3-HP 3-Hydroxypyridine (Neutral) 3-ZW 3-Pyridiniumolate (Zwitterion) 3-HP->3-ZW pH ~ 7 / Water 3-ZW->3-HP Non-polar Solvent

Figure 1: Tautomeric equilibria for 2- and 3-hydroxypyridine systems showing solvent-dependent shifts.

Synthetic Implications: Controlling Regioselectivity (N- vs. O-Alkylation)

The ambident nature of the hydroxypyridine anion allows for attack at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation). Controlling this is critical for precursor synthesis.

The Mechanistic Drivers

The choice of alkylation site is dictated by the Hard-Soft Acid-Base (HSAB) principle, solvent effects, and the counterion used.

ParameterFavors N-Alkylation (Pyridone)Favors O-Alkylation (Alkoxypyridine)Mechanistic Rationale
Counterion Na⁺, K⁺, Cs⁺ (Alkali Metals)Ag⁺ (Silver Salts)Alkali: Hard cation binds hard Oxygen, leaving N exposed/nucleophilic. Silver: Ag⁺ (soft) coordinates to N (soft), blocking it and forcing reaction at O.
Solvent Polar Aprotic (DMF, DMSO)Non-polar (Toluene, Benzene)Polar: Solvates alkali cation, creating "naked" anion; N is inherently more nucleophilic. Non-polar: Promotes tight ion-pairing; Ag-salt precipitation drives O-attack.
Electrophile Soft Alkyl Halides (e.g., MeI)Hard Electrophiles (e.g., Sulfonates)Soft electrophiles prefer the softer Nitrogen center (under S_N2 conditions).
Decision Logic for Synthesis

Use this logic flow to select reaction conditions for your target precursor.

AlkylationLogic Start Target Molecule Selection Decision Desired Substitution? Start->Decision N_Path N-Alkylation (Pyridone Core) Decision->N_Path Target: Pyridone O_Path O-Alkylation (Alkoxypyridine) Decision->O_Path Target: Pyridine Ether N_Cond Conditions: 1. Base: Cs2CO3 or K2CO3 2. Solvent: DMF or DMSO 3. Temp: 60-100°C N_Path->N_Cond N_Mech Mechanism: S_N2 attack by N (Alkali cation shields O) N_Cond->N_Mech O_Cond Conditions: 1. Reagent: Ag2CO3 or Ag salt 2. Solvent: Toluene/Benzene 3. Temp: Reflux O_Path->O_Cond O_Mech Mechanism: Ag+ blocks N site Precipitation of AgX drives reaction O_Cond->O_Mech

Figure 2: Decision tree for regioselective alkylation of hydroxypyridines.

Case Study: Dolutegravir Synthesis

Dolutegravir (DTG) is a prime example where the hydroxypyridine/pyridone scaffold is the pharmacophore. The synthesis relies on constructing the pyridone ring (specifically a 3-hydroxy-4-pyridinone derivative) via a controlled cyclization.

The MgBr₂-Promoted Cyclization

A key step in the optimized industrial synthesis involves the cyclization of a vinylogous amide diester.

  • Challenge: Ensuring the formation of the 4-pyridone core without side reactions.

  • Solution: Use of Magnesium Bromide (

    
    ).[2][3][4][5][6]
    
  • Mechanism:

    
     acts as a Lewis acid, coordinating to the carbonyl oxygens. This organizes the transition state (template effect) and increases the electrophilicity of the ester carbonyl, facilitating the intramolecular attack by the enamine nitrogen.
    

Dolutegravir Precursor Vinylogous Amide (Acyclic Precursor) Reagent MgBr2 / Base (Lewis Acid Activation) Precursor->Reagent Intermediate Mg-Chelated Transition State Reagent->Intermediate Coordination Product 3-Hydroxy-4-Pyridone (Dolutegravir Core) Intermediate->Product Cyclization & Hydrolysis

Figure 3: MgBr2-promoted cyclization pathway for the Dolutegravir pyridone core.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (General Procedure)

Objective: Synthesis of N-methyl-2-pyridone.

  • Reagents: 2-Hydroxypyridine (1.0 eq), Methyl Iodide (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: Anhydrous DMF (0.5 M concentration).

  • Procedure:

    • Suspend 2-HP and cesium carbonate in DMF. Stir at RT for 30 min to form the salt.

    • Add Methyl Iodide dropwise.

    • Heat to 60°C for 4 hours.

    • Workup: Dilute with water, extract with EtOAc. The high dielectric constant of DMF and the "naked" anion effect of Cesium favors N-alkylation (>95% selectivity).

Protocol B: Regioselective O-Alkylation (General Procedure)

Objective: Synthesis of 2-methoxypyridine.

  • Reagents: 2-Hydroxypyridine (1.0 eq), Methyl Iodide (1.2 eq),

    
     (1.1 eq).
    
  • Solvent: Toluene (0.2 M concentration).

  • Procedure:

    • Suspend 2-HP and silver carbonate in Toluene. Protect from light.

    • Add Methyl Iodide.

    • Reflux for 12 hours.

    • Workup: Filter off the AgI precipitate. Evaporate solvent.

    • Mechanism Note: The heterogeneous conditions and Ag-coordination to Nitrogen block the N-site, forcing O-alkylation.

References

  • Solvent Effects on Tautomerism: J. Comput. Chem., 2004, 25(15), 1833-1839. Link

  • Dolutegravir Synthesis & MgBr2 Cyclization: Molecules, 2021, 26(10), 2850. Link

  • N- vs O-Alkylation Selectivity: J. Org. Chem., 2018, 83(12), 6769–6775. Link

  • Tautomeric Equilibria of Hydroxypyridines: J. Phys. Chem. A, 1996, 100(40), 16141–16146. Link

  • Mitsunobu Reaction in Pyridones: Tetrahedron Lett., 1994, 35(18), 2819-2822. Link

Sources

Precision Synthesis of Pyridine N-Oxides: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of N-Oxides

In modern drug discovery, the pyridine N-oxide moiety is far more than a metabolic by-product. It serves as a versatile "chemical switch," temporarily activating the otherwise inert pyridine ring toward both electrophilic (at C2/C4 via back-donation) and nucleophilic (at C2/C4 via dipole activation) attack. For the medicinal chemist, mastering N-oxidation is a prerequisite for late-stage functionalization and the synthesis of core scaffolds like 2-aminopyridines or 2-cyanopyridines.

This guide moves beyond textbook definitions to provide a field-tested, mechanistic approach to synthesizing pyridine N-oxides, focusing on selectivity, scalability, and safety.

Mechanistic Underpinnings

The conversion of a substituted pyridine to its N-oxide is an electrophilic oxidation. The nitrogen lone pair (sp² hybridized) attacks the electrophilic oxygen of the peracid.

Electronic Substituent Effects

The rate of N-oxidation is governed by the electron density at the nitrogen atom.

  • Electron-Donating Groups (EDGs): Alkyl, alkoxy, and amino groups at C3/C4 increase the basicity and nucleophilicity of the nitrogen, accelerating the reaction.

  • Electron-Withdrawing Groups (EWGs): Halogens, nitro, and carbonyl groups decrease electron density, retarding the reaction. Strongly withdrawing groups at C2 (e.g., -CF₃, -F) can render the nitrogen inert to standard oxidants like mCPBA, necessitating high-energy conditions (e.g., H₂O₂/TFA).

Steric Effects

Substituents at the C2/C6 positions impose steric hindrance. While a methyl group (2-picoline) is tolerated, bulky groups (e.g., tert-butyl) significantly reduce reaction rates and may require smaller, more reactive oxidants (e.g., H₂O₂ over bulky peracids).

Visualization: The Mechanistic Pathway

The following diagram illustrates the transition state and the electronic push-pull dynamics during oxidation.

NOxidationMechanism cluster_effects Electronic Modulation Pyridine Substituted Pyridine (Nucleophile) TS Transition State (Spiro-like geometry) Pyridine->TS N-lone pair attack Peracid Peracid (mCPBA/RCO3H) (Electrophile) Peracid->TS O-O bond cleavage NOxide Pyridine N-Oxide (Product) TS->NOxide Proton transfer AcidByproduct Carboxylic Acid (Byproduct) TS->AcidByproduct EDG EDG (e.g., -OMe) Accelerates EWG EWG (e.g., -NO2) Decelerates

Caption: Electrophilic attack of pyridine nitrogen on the peracid oxygen, modulated by ring substituents.

Strategic Methodology Selection

Selecting the right oxidant is critical for yield and safety. The following table contrasts the three primary methodologies used in pharmaceutical R&D.

Table 1: Comparative Analysis of Oxidants[1]
FeaturemCPBA (Standard) H₂O₂ / Acetic Acid (Classic) Urea-H₂O₂ (UHP) / Anhydride (Green)
Active Species m-Chloroperbenzoic acidPeracetic acid (in situ)Peroxy-acid (in situ)
Scope Broad; tolerates most functional groups.Limited; acid-sensitive groups hydrolyze.Broad; excellent for acid-sensitive substrates.
Conditions Mild (0°C to RT); DCM or Chloroform.Harsh (70–100°C); Aqueous/Acidic.Mild (RT to 40°C); Methanol/Acetonitrile.
Workup Requires removal of m-chlorobenzoic acid.[1]Distillation or neutralization required.[2]Filtration (insoluble urea byproduct).
Scalability Poor (Safety/Cost issues >100g).Good (Cheap), but safety concerns.Excellent (Safe solid, no shock sensitivity).
Best For Small scale (<5g), complex substrates.Simple pyridines, bulk synthesis.Scale-up, Green Chemistry requirements.

Experimental Protocols

Protocol A: The "Gold Standard" (mCPBA)

Best for: Small-scale discovery chemistry, complex substrates, and acid-sensitive protecting groups.

Reagents:

  • Substituted Pyridine (1.0 equiv)

  • m-CPBA (1.1 – 1.5 equiv, 70-75% purity)

  • Dichloromethane (DCM) (0.1 M concentration)

  • Sodium bicarbonate (sat.[1][2] aq.)

Step-by-Step Workflow:

  • Dissolution: Dissolve the pyridine substrate in DCM at room temperature.

  • Addition: Cool the solution to 0°C. Add m-CPBA portion-wise over 15 minutes. Note: Exothermic reaction.[3] Control internal temperature.

  • Reaction: Allow to warm to room temperature. Monitor by TLC or LCMS (typically 1–4 hours). The N-oxide is much more polar than the starting material.

  • Workup (The Critical Step):

    • Option 1 (Scavenging): Add solid Calcium Hydroxide (2 equiv relative to mCPBA) and stir for 30 mins. Filter the resulting precipitate (calcium m-chlorobenzoate).

    • Option 2 (Extraction): Wash the organic layer 3x with 10% aqueous Na₂CO₃ or NaOH to remove m-chlorobenzoic acid. Warning: N-oxides are water-soluble. Do not over-wash; back-extract aqueous layers with DCM/Isopropanol (3:1).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradients).

Protocol B: The "Green & Scalable" Route (UHP / Phthalic Anhydride)

Best for: Multi-gram scale-up, safety-conscious labs, and avoiding chlorinated solvents.

Reagents:

  • Substituted Pyridine (1.0 equiv)

  • Urea-Hydrogen Peroxide complex (UHP) (2.0 equiv)

  • Phthalic Anhydride (1.0 equiv)

  • Ethyl Acetate or Methanol[2]

Step-by-Step Workflow:

  • Preparation: Suspend UHP and phthalic anhydride in Ethyl Acetate.

  • Activation: The anhydride reacts with UHP to generate monoperoxyphthalic acid in situ. This species is non-shock sensitive compared to pure peracids.

  • Addition: Add the pyridine substrate.

  • Reaction: Stir at room temperature (mild exotherm possible).

  • Workup:

    • Upon completion, the byproduct is phthalic acid and urea.

    • Cool the mixture to 0°C. Phthalic acid and urea often precipitate out.

    • Filter the solids.[3] The filtrate contains the clean N-oxide.

    • Wash filtrate with bicarbonate to remove traces of acid.

Troubleshooting & Decision Logic

When a reaction fails or yields are low, use the following logic tree to diagnose the issue.

Troubleshooting Start Reaction Incomplete / Low Yield? CheckSubstituent Check C2/C6 Substituents Start->CheckSubstituent Steric Bulky Groups present? CheckSubstituent->Steric Electronic Strong EWG (-F, -CF3, -NO2)? CheckSubstituent->Electronic CheckWorkup Product lost in Aqueous Workup? CheckSubstituent->CheckWorkup SolnSteric Switch to H2O2/Acetonitrile (Smaller oxidant) Steric->SolnSteric Yes SolnElectronic Use TFA/H2O2 or Na2WO4 catalyst Electronic->SolnElectronic Yes SolnWorkup Use 'Salting out' (NaCl) Extract with CHCl3:iPrOH (3:1) CheckWorkup->SolnWorkup Yes

Caption: Troubleshooting logic for common synthetic failures in N-oxidation.

Safety & Stability (E-E-A-T)

As a Senior Scientist, I must emphasize the energetic nature of these compounds.

  • Thermal Instability: Pyridine N-oxides can undergo rearrangement (Meisenheimer rearrangement) or decomposition at high temperatures. Never distill N-oxides to dryness without DSC (Differential Scanning Calorimetry) data.

  • Peroxide Hazards: When using mCPBA or H₂O₂, ensure all peroxides are quenched (test with starch-iodide paper) before concentrating. Use sodium thiosulfate or sodium bisulfite for quenching.

  • Acid Sensitivity: N-oxides are weak bases (pKa ~0.79). In strong acid, they protonate and become deactivated. Ensure neutralization prior to extraction.

References

  • Yin, J., et al. "A General and Efficient 2-Amination of Pyridines and Quinolines." Journal of Organic Chemistry, 2007. Link

  • Charette, A. B., et al. "Pyridine N-Oxides in Organic Synthesis." Chemical Reviews, 2012.[4] Link

  • Jain, S. L., et al. "Methyltrioxorhenium-catalyzed oxidation of pyridine derivatives." Synlett, 2006.[5] Link

  • Sharpless, K. B., et al. "Reliable and Safe Synthesis of Pyridine N-Oxides using Urea-Hydrogen Peroxide." Journal of Organic Chemistry, 1998. Link

  • Org. Synth. Coll. Vol. 4, 1963. "Pyridine-N-oxide." Organic Syntheses. Link

Sources

Introduction: The Critical Role of Pyridine Hydrochloride in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrolysis and Stability of Pyridine Hydrochloride Salts

Pyridine hydrochloride (C₅H₆ClN), the hydrochloride salt of pyridine, is a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its utility as a mild acid catalyst and a versatile intermediate makes it invaluable in constructing complex molecular architectures.[2] However, for drug development professionals, the inherent chemical properties of this salt—particularly its interaction with water—present significant stability challenges. Understanding the mechanisms of hydrolysis and degradation is not an academic exercise; it is a prerequisite for developing robust, safe, and effective drug products.

This guide provides a comprehensive technical overview of the stability profile of pyridine hydrochloride. Moving beyond a simple recitation of facts, we will explore the causality behind its behavior, detail self-validating protocols for its assessment, and outline field-proven strategies for its stabilization.

Section 1: Fundamental Chemical Properties and Stability Profile

The stability of pyridine hydrochloride is intrinsically linked to its physicochemical nature. As the salt of a weak base (pyridine) and a strong acid (hydrochloric acid), its behavior in the presence of moisture is a primary concern.

Physicochemical Characteristics

A summary of key properties is essential for any stability investigation.

PropertyValueSignificance for Stability
Molecular Formula C₅H₅NH⁺Cl⁻Defines the ionic nature of the compound.
Appearance White to tan crystalline solid[2]Visual changes can be an initial indicator of degradation.
Melting Point 145–147 °C[2][3]Indicates good thermal stability under standard storage conditions.
Boiling Point 222–224 °C (at reduced pressure)[2][3]Reinforces its thermal robustness in the solid state.
Solubility Highly soluble in water (~85 g/100 mL) and ethanol.[2]High water solubility facilitates hydrolysis and solution-state degradation.
Hygroscopicity Hygroscopic[2][4][5]The primary driver of stability issues; readily absorbs atmospheric moisture.
The Central Challenge: Hygroscopicity and Hydrolysis Equilibrium

The most critical property governing the stability of solid pyridine hydrochloride is its hygroscopicity.[4] Exposure to ambient moisture can lead to deliquescence and initiate chemical reactions.[5] In aqueous solution, the salt does not simply dissolve; it establishes a hydrolysis equilibrium. The pyridinium cation (C₅H₅NH⁺) reacts with water to form free pyridine and a hydronium ion, resulting in an acidic solution.[6]

C₅H₅NH⁺ + H₂O ⇌ C₅H₅N + H₃O⁺

This equilibrium is fundamental. It is not, in itself, a degradation pathway but a reversible chemical behavior that dictates the pH of the local environment and the relative concentrations of the salt and free base forms. Understanding this equilibrium is the first step in controlling the system.

Caption: Hydrolysis equilibrium of the pyridinium ion in water.

Section 2: Degradation Pathways and Influencing Factors

Beyond the initial hydrolysis equilibrium, pyridine hydrochloride can undergo irreversible chemical degradation, compromising the purity, potency, and safety of the API. These degradation pathways are typically induced by external stress factors.

The primary factors that influence the degradation of pyridine hydrochloride are:

  • pH: Extreme pH conditions (strongly acidic or basic) can catalyze the cleavage or modification of the pyridine ring. The pH dictates the protonation state, which in turn affects the molecule's susceptibility to nucleophilic or electrophilic attack.[7]

  • Oxidizing Agents: The pyridine ring is susceptible to oxidative degradation, which can lead to the formation of N-oxides or ring-opened impurities.[7][8]

  • Temperature: While thermally stable in its solid form at ambient temperatures, elevated temperatures accelerate all degradation reactions, as dictated by Arrhenius kinetics.

  • Light (Photostability): Certain pyridine derivatives can be hydroxylated or otherwise degraded under photolytic conditions.[7]

DegradationFactors PyHCl Pyridine Hydrochloride (API) Degradation Chemical Degradation (Loss of Potency, Impurity Formation) PyHCl->Degradation pH pH Extremes (Acid/Base) pH->Degradation Oxidants Oxidizing Agents (e.g., H₂O₂) Oxidants->Degradation Temp High Temperature Temp->Degradation Light UV/Visible Light Light->Degradation

Caption: Key environmental factors leading to API degradation.

Section 3: A Framework for Stability Assessment: Forced Degradation Studies

To proactively understand and control potential degradation, a forced degradation (or stress testing) study is indispensable. This process intentionally exposes the API to harsh conditions to identify likely degradation products and establish a "stability-indicating" analytical method.[7][9] These studies are a core expectation of regulatory bodies, as outlined in the ICH Q1A(R2) guidelines.[10]

Expertise in Protocol Design: Causality and Self-Validation

A generic protocol is insufficient. The experimental design must be rooted in the known chemistry of pyridine hydrochloride and include self-validating controls. For instance, starting with 0.1 M HCl or NaOH is a standard practice because it provides a significant pH challenge without being so destructive as to cause immediate, complete degradation, which would yield little information.[11] The inclusion of a placebo (all formulation excipients minus the API) is a critical self-validating step to ensure that observed peaks are from API degradation, not from the excipients themselves.[10]

Experimental Protocol: Forced Degradation of Pyridine Hydrochloride

Objective: To identify potential degradation pathways and products for pyridine hydrochloride under various stress conditions.

Materials:

  • Pyridine Hydrochloride API

  • Placebo (if applicable)

  • Hydrochloric Acid (HCl), 1 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • HPLC-grade water and acetonitrile

  • Class A volumetric glassware

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of pyridine hydrochloride in a suitable solvent (e.g., water or 50:50 water:acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 8 hours.

    • If no degradation is observed, repeat with 1 M HCl. If significant degradation occurs, reduce the time or temperature.

    • Cool, neutralize with an equivalent amount of NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • Follow the same logic as acid hydrolysis for adjusting conditions.

    • Cool, neutralize with an equivalent amount of HCl, and dilute to ~100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.[10]

    • Dilute to ~100 µg/mL for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid pyridine hydrochloride powder in a petri dish.

    • Expose to 70°C in a calibrated oven for 48 hours.

    • Prepare a solution of the stressed solid for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

    • Analyze the solution. A dark control sample should be stored under the same conditions but protected from light.

  • Controls:

    • An unstressed stock solution (control) should be prepared and analyzed alongside the stressed samples.

    • A blank (solvent) should be run through all stress conditions.

    • If in a formulation, a placebo must be subjected to the same stress conditions.

ForcedDegradationWorkflow cluster_stress Stress Conditions start Prepare API Stock (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) start->Base Oxidation Oxidation (3% H₂O₂, RT) start->Oxidation Thermal Thermal (Solid, 70°C) start->Thermal Photo Photolytic (ICH Q1B) start->Photo Neutralize Neutralize & Dilute (~100 µg/mL) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via Stability- Indicating HPLC Neutralize->Analyze Report Identify Degradants & Assess Peak Purity Analyze->Report

Caption: Workflow for a forced degradation study.

Section 4: Analytical Methodologies for Stability Monitoring

The cornerstone of any stability program is a validated, stability-indicating analytical method. For pyridine hydrochloride and its potential degradation products, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[8][12][13]

A method is "stability-indicating" only if it can accurately measure the decrease in the active ingredient's concentration due to degradation. This requires complete separation (specificity) of the API peak from all potential degradation products and any formulation excipients.

Protocol: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop and validate an RP-HPLC method capable of separating pyridine hydrochloride from all process impurities and degradation products generated during stress testing.

Phase 1: Method Development

  • Column Selection: Start with a robust, general-purpose column, such as a C18 (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Wavelength Selection: Using a photodiode array (PDA) detector, analyze a solution of pyridine hydrochloride to determine its UV absorbance maximum (λmax). A common detection wavelength for pyridine-containing compounds is around 254 nm.[8][12]

  • Mobile Phase Optimization:

    • Begin with a simple isocratic mobile phase, such as 70:30 (v/v) Acetonitrile:Buffer. The buffer should be acidic to ensure the analyte is in its protonated, salt form (e.g., 20 mM potassium phosphate, pH adjusted to 3.0).

    • Inject a mixture of the stressed samples (acid, base, peroxide, etc.) to create a "cocktail" of degradants.

    • Optimize the separation by adjusting the organic-to-aqueous ratio. If isocratic elution is insufficient to resolve all peaks, develop a gradient method (e.g., increasing the acetonitrile percentage over time).

  • Flow Rate and Temperature: Set a standard flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C) for consistency.

Phase 2: Method Validation (per ICH Q2(R1) Guidelines)

Once the method demonstrates baseline separation of the API from all degradant peaks, it must be validated.[12][13]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity Prove the method can distinguish the API from degradants/excipients.Peak purity analysis (via PDA detector) must pass for the API peak in stressed samples.
Linearity Confirm a direct relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of nominal concentration).
Accuracy Measure the closeness of test results to the true value.% Recovery of spiked samples should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate)Assess the method's variability.Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Range The concentration interval where the method is precise, accurate, and linear.Justified by the linearity and accuracy data.
Robustness Show the method is unaffected by small, deliberate variations in parameters.%RSD of results should remain acceptable after minor changes (e.g., pH ±0.2, temp ±2°C).

Section 5: Proactive Stabilization and Handling Strategies

Understanding the stability profile allows for the implementation of proactive control strategies.

  • Solid-State Control: The primary strategy is moisture protection.[14]

    • Packaging: Use tightly sealed containers with desiccants. For highly sensitive applications, packaging under an inert atmosphere (e.g., nitrogen) can be beneficial.

    • Storage: Store in a cool, dry place away from direct sunlight and oxidizing agents.[1][14]

    • Excipient Compatibility: During formulation, screen excipients for their potential to donate moisture or react with the API.

  • Solution-State Control:

    • pH and Buffers: Formulate solutions within a pH range where the API is most stable, as determined by the forced degradation studies. Use a buffer system with adequate capacity to maintain this pH.

    • Temperature: For liquid formulations or during processing, avoid excessive heat. In some cases, cooling can suppress unwanted side reactions like disproportionation.[15]

Conclusion

The stability of pyridine hydrochloride is a multifaceted challenge centered on its hygroscopicity and susceptibility to degradation under stress. A systematic, science-driven approach is essential for any researcher or drug development professional. This involves characterizing its intrinsic properties, executing rigorous forced degradation studies to understand potential liabilities, developing and validating a robust stability-indicating analytical method, and implementing proactive handling and formulation strategies. By following this framework, the risks associated with the instability of pyridine hydrochloride can be effectively mitigated, ensuring the development of high-quality, stable, and reliable pharmaceutical products.

References

  • Sciencemadness.org. (2018). Pyridine from Pyridine hydrochloride. Available at: [Link]

  • Chemical LAND21. (n.d.). Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport. Available at: [Link]

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. Available at: [Link]

  • SciSpace. (n.d.). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydroc. Available at: [Link]

  • Vedantu. (2025). A 002 M solution of pyridinium hydrochloride has pH class 11 chemistry CBSE. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Available at: [Link]

  • Mol-Instincts. (n.d.). Pyridinium chloride. Available at: [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • ResearchGate. (2025). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Available at: [Link]

  • Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Available at: [Link]

  • ResearchGate. (2025). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. Available at: [Link]

  • Google Patents. (n.d.). Method of stabilizing lauryl pyridinium hydrochloride.
  • ResearchGate. (2016). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING SPECTROPHOTOMETRIC METHOD FOR PYRIDOXINE HYDROCHLORIDE IN BULK AND PHARMACEUTICAL FORMULATIONS. Available at: [Link]

  • PubMed. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Available at: [Link]

  • LinkedIn. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2013). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

Sources

Methodological & Application

HPLC method for purity assessment of pantoprazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Assessment of Pantoprazole and Its Synthetic Intermediates

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of Pantoprazole and the critical monitoring of its process-related intermediates. Pantoprazole, a proton pump inhibitor, requires stringent purity control to ensure its safety and efficacy. The manufacturing process can introduce several impurities, including the key sulfide intermediate and its over-oxidation product, the sulfone impurity. This document provides a validated protocol grounded in established scientific principles and regulatory expectations, designed for researchers, quality control analysts, and drug development professionals. The causality behind chromatographic choices is explained, and the entire protocol is framed within the validation requirements of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Purity in Pantoprazole Synthesis

Pantoprazole is a substituted benzimidazole that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, effectively reducing gastric acid secretion. Its synthesis is a multi-step process, typically involving the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate (Pantoprazole Sulfide).[1][2] This intermediate is then carefully oxidized to yield the active sulfoxide, Pantoprazole.[3][4]

The critical oxidation step is a primary source of potential impurities. Incomplete oxidation results in residual thioether (Sulfide, Impurity B), while over-oxidation leads to the formation of the corresponding sulfone (Sulfone, Impurity A).[5][6] Other process-related impurities, including starting materials and by-products from side reactions, can also be present.[1][7] Therefore, a highly specific and sensitive analytical method is essential to separate and quantify Pantoprazole from these intermediates and degradation products, ensuring the final Active Pharmaceutical Ingredient (API) meets the stringent purity criteria set by pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[8][9][10]

This application note presents a gradient RP-HPLC method that provides excellent resolution between Pantoprazole and its key related substances. The methodology is designed to be self-validating, incorporating system suitability tests and adhering to the principles outlined in the ICH Q2(R2) guideline for the validation of analytical procedures.[11][12][13]

The Chromatographic Principle: Achieving Separation

The method employs reversed-phase chromatography, the workhorse of pharmaceutical analysis. The stationary phase is a non-polar C18 (octadecylsilyl) silica gel, while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent (acetonitrile).

Causality of Method Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides strong retention for the moderately non-polar Pantoprazole and its related compounds.

  • Mobile Phase: A buffered aqueous solution is crucial. Pantoprazole and its impurities have ionizable groups; maintaining a constant pH (e.g., pH 7.0) ensures that their ionization state is consistent, leading to reproducible retention times and sharp peak shapes.[14] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution, where the proportion of organic solvent is increased over time, is employed. This is superior to an isocratic method for this application because it allows for the effective separation of more polar impurities that elute early, while also ensuring that more non-polar, strongly retained impurities (like the sulfide intermediate) are eluted in a reasonable timeframe with good peak shape.[14][15][16]

  • Detection Wavelength: The detection wavelength is set to 290 nm. This wavelength provides high sensitivity for Pantoprazole and its related impurities, all of which share the same core benzimidazole chromophore that absorbs strongly in this region of the UV spectrum.[5][8][14][15]

Synthesis and Impurity Formation Pathway

Understanding the synthesis route is fundamental to identifying potential impurities. The primary pathway and the points at which key impurities are formed are illustrated below.

G Pantoprazole Synthesis and Impurity Generation SM1 5-(Difluoromethoxy)- 2-mercaptobenzimidazole (Impurity C) INT Pantoprazole Sulfide (Intermediate / Impurity B) SM1->INT Condensation SM2 2-Chloromethyl-3,4- dimethoxypyridine HCl SM2->INT Condensation API Pantoprazole (API - Sulfoxide) INT->API Controlled Oxidation IMP_A Pantoprazole Sulfone (Impurity A) INT->IMP_A Over-oxidation API->IMP_A Further Oxidation (Degradation) G prep Prepare Mobile Phases & Diluent sol_prep Prepare System Suitability, Standard, & Sample Solutions prep->sol_prep equilibration Equilibrate HPLC System with Initial Mobile Phase sol_prep->equilibration sst_inject Inject System Suitability Solution (e.g., 5x) equilibration->sst_inject sst_check Verify SST Criteria (Resolution, Tailing, %RSD) sst_inject->sst_check sst_check->equilibration Fail sample_inject Inject Blank, Standard, and Sample Solutions sst_check->sample_inject Pass data_acq Acquire Chromatographic Data sample_inject->data_acq analysis Integrate Peaks and Calculate Impurity Content (%) data_acq->analysis

Sources

Application Notes and Protocols: The Use of Substituted Pyridines as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Versatility of Pyridine Ligands in Catalysis

Substituted pyridines represent a cornerstone in the edifice of modern catalytic science. Their inherent electronic properties, steric tuneability, and diverse coordination modes have established them as privileged ligands across a wide spectrum of transition-metal-catalyzed reactions.[1] From the workhorse cross-coupling reactions that underpin pharmaceutical and materials synthesis to the subtleties of asymmetric catalysis, the pyridine motif offers a robust and adaptable platform for catalyst design.[2][3] This guide provides an in-depth exploration of the synthesis and application of key classes of substituted pyridine ligands, complete with detailed experimental protocols and mechanistic insights to empower researchers in their catalytic endeavors.

The pyridine ring's lone pair of electrons on the nitrogen atom allows it to function as a strong sigma-donor to a metal center, while the π-system can participate in back-bonding, creating a stable and electronically flexible metal-ligand bond. By strategically placing substituents on the pyridine ring, one can meticulously modulate the steric and electronic environment around the metal, thereby influencing catalytic activity, selectivity, and stability.[4][5] This principle is the golden thread that runs through the diverse applications of substituted pyridine ligands.

This document will delve into the practical aspects of working with several prominent classes of substituted pyridine ligands:

  • Bis(imino)pyridines: Known for their tridentate pincer-like coordination and their remarkable ability to support late transition metals in olefin polymerization and other transformations.[6]

  • Chiral Pyridine-oxazolines (PyBox): A vital class of ligands in asymmetric catalysis, where the chiral oxazoline moiety induces enantioselectivity in a variety of reactions.[7][8]

  • Bipyridines and Related Polydentate Systems: These classic ligands continue to find new life in areas from electrocatalysis to the formation of advanced materials, owing to their strong chelation and redox stability.[9][10]

We will explore the synthesis of representative ligands from these classes and provide detailed protocols for their application in fundamentally important catalytic reactions, namely the Suzuki-Miyaura cross-coupling and the Heck reaction.

Diagram: The Logic of Ligand Design

LigandDesign Fig. 1: The interplay of steric and electronic effects in ligand design. Pyridine Pyridine Core Ligand Substituted Pyridine Ligand Pyridine->Ligand Substituents Substituents (R) Substituents->Ligand Metal Metal Center (M) Catalyst Active Catalyst Metal->Catalyst Ligand->Catalyst Coordination Reactivity Reactivity Catalyst->Reactivity Selectivity Selectivity Catalyst->Selectivity Stability Stability Catalyst->Stability

Caption: The core pyridine structure is modified with substituents to tune the properties of the resulting ligand, which in turn dictates the performance of the metal catalyst.

Part 1: Synthesis of Representative Substituted Pyridine Ligands

The ability to synthesize a diverse array of ligands is fundamental to catalyst development. Below are detailed protocols for the preparation of two influential classes of substituted pyridine ligands.

Protocol 1: Synthesis of a 2,6-Bis(imino)pyridine (BIP) Ligand

Bis(imino)pyridine ligands are readily synthesized via a condensation reaction between 2,6-diacetylpyridine and two equivalents of an appropriate aniline.[3] The steric and electronic properties of the resulting ligand are dictated by the substituents on the aniline.

Reaction Scheme:

Materials:

  • 2,6-Diacetylpyridine

  • 2,6-Diisopropylaniline

  • Methanol (anhydrous)

  • Formic acid (catalytic amount)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 2,6-diacetylpyridine (1.0 eq) in anhydrous methanol, add 2,6-diisopropylaniline (2.1 eq).

  • Add a catalytic amount of formic acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with cold methanol.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and hexane.

  • Dry the purified ligand under vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: The use of an anhydrous solvent is crucial to drive the equilibrium of the condensation reaction towards the product by minimizing the presence of water, a byproduct.

  • Formic Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the diacetylpyridine, making the carbon atom more electrophilic and facilitating the nucleophilic attack by the aniline.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Excess Aniline: Using a slight excess of the aniline helps to ensure the complete consumption of the more valuable 2,6-diacetylpyridine.

Protocol 2: Synthesis of a Chiral Pyridine-bis(oxazoline) (PyBox) Ligand

Chiral PyBox ligands are synthesized from the condensation of a pyridine dicarbonyl derivative (or its equivalent) with a chiral β-amino alcohol.[8][11] The chirality of the final ligand is derived from the readily available chiral amino alcohol starting material.

Reaction Scheme:

Materials:

  • 2,6-Pyridinedicarbonitrile

  • (S)-2-Amino-4-phenylbutan-1-ol

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂) (catalyst)

  • Anhydrous toluene

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-pyridinedicarbonitrile (1.0 eq) and a catalytic amount of zinc trifluoromethanesulfonate (5 mol%) in anhydrous toluene.[11]

  • Add (S)-2-Amino-4-phenylbutan-1-ol (2.2 eq) to the mixture.[8]

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure PyBox ligand.

Causality Behind Experimental Choices:

  • Inert Atmosphere: This is important to prevent the oxidation of the starting materials and intermediates, and to ensure the catalytic activity of the zinc triflate.

  • Zinc Trifluoromethanesulfonate Catalyst: This Lewis acid catalyst activates the nitrile groups towards nucleophilic attack by the amino alcohol.

  • Azeotropic Removal of Water: Refluxing in toluene allows for the azeotropic removal of water formed during the reaction, driving the equilibrium towards the product.

  • Aqueous Workup: The washing steps are necessary to remove the catalyst and any unreacted starting materials or byproducts.

Part 2: Application of Substituted Pyridine Ligands in Catalysis

The true value of these ligands is realized in their ability to facilitate important chemical transformations. Here, we provide protocols for two of the most widely used cross-coupling reactions, highlighting the role of substituted pyridine ligands.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls. The choice of ligand is critical for achieving high yields and turnover numbers, especially with challenging substrates.[5]

Reaction Scheme:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source

  • A phosphine-based pyridine ligand (e.g., Diphenyl-2-pyridylphosphine)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent (e.g., a mixture of toluene and water)

  • Standard inert atmosphere glassware

Procedure:

  • In a Schlenk flask, combine the palladium precursor (1-2 mol%), the pyridine-phosphine ligand (2-4 mol%), the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating System:

The success of this protocol is validated by the high yield of the biaryl product and the complete consumption of the limiting reagent (the aryl halide). The purity of the product can be confirmed by NMR spectroscopy and mass spectrometry. The catalytic system's efficiency can be further assessed by calculating the turnover number (TON) and turnover frequency (TOF).

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

SuzukiMiyaura Fig. 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Pd0 Pd(0)L_n PdII_halide Ar1-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition (Ar1-X) PdII_aryl Ar1-Pd(II)L_n-Ar2 PdII_halide->PdII_aryl Transmetalation (Ar2-B(OH)2, Base) PdII_aryl->Pd0 Reductive Elimination (Ar1-Ar2)

Caption: The palladium catalyst cycles between the 0 and +2 oxidation states to facilitate the cross-coupling of the aryl halide and the arylboronic acid.

Protocol 4: Palladium-Catalyzed Heck Reaction

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. Bidentate nitrogen ligands like bipyridines are often employed to stabilize the palladium catalyst and control the regioselectivity of the reaction.[9][10]

Reaction Scheme:

Materials:

  • Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂)

  • A bipyridine ligand (e.g., 2,2'-bipyridine)

  • Aryl iodide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Triethylamine (Et₃N) or another suitable base

  • Solvent (e.g., DMF or acetonitrile)

  • Standard glassware

Procedure:

  • In a reaction vessel, dissolve the palladium catalyst (1-5 mol%) and the bipyridine ligand (1-5 mol%) in the chosen solvent.

  • Add the aryl halide (1.0 eq), the alkene (1.2 eq), and the base (1.5 eq).

  • Heat the reaction mixture to 80-120 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and filter off any precipitated salts.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography or distillation.

Authoritative Grounding:

The mechanistic steps of the Heck reaction, including oxidative addition, migratory insertion, and β-hydride elimination, are well-established in the literature.[10] The role of the bipyridine ligand is to chelate the palladium center, preventing its aggregation into inactive palladium black and influencing the electronic properties of the catalyst to promote the desired reactivity.[12]

Data Presentation: Comparison of Ligand Performance

Ligand ClassRepresentative LigandKey ApplicationsTypical Catalyst LoadingAdvantages
Bis(imino)pyridine2,6-Bis(2,6-diisopropylphenylimino)pyridineOlefin Polymerization0.01 - 1 mol%High activity, tuneable polymer properties
Pyridine-oxazoline2,6-Bis[(4S)-...-oxazolyl]pyridineAsymmetric Allylic Alkylation1 - 5 mol%High enantioselectivity
Bipyridine2,2'-BipyridineHeck Reaction, C-H Activation1 - 10 mol%Robust, readily available, good chelator
PyridylphosphineDiphenyl-2-pyridylphosphineSuzuki-Miyaura Coupling0.5 - 2 mol%Good balance of σ-donor and π-acceptor properties

Conclusion and Future Outlook

The field of catalysis continues to evolve, driven by the need for more efficient, selective, and sustainable chemical transformations. Substituted pyridine ligands are poised to remain at the forefront of this progress. The modularity of their synthesis allows for the rapid generation of ligand libraries for high-throughput screening, accelerating the discovery of new catalysts. Furthermore, the incorporation of pyridine moieties into more complex architectures, such as macrocycles and supramolecular assemblies, opens up new avenues for controlling reactivity and creating novel catalytic systems.[13] As our understanding of reaction mechanisms deepens, so too will our ability to design the next generation of highly effective pyridine-based catalysts for the challenges that lie ahead in chemical synthesis and drug development.

References

  • Yang, G., & Zhang, W. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(5), 1783-1810. [Link]

  • Stahl, S. S. (2010). Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. University of Wisconsin–Madison. [Link]

  • Biosynce. (2023). What are the applications of chiral pyridine derivatives in asymmetric synthesis? Biosynce. [Link]

  • Gibson, V. C., & Britovsek, G. J. P. (2005). Bis(imino)pyridines: Surprisingly Reactive Ligands and a Gateway to New Families of Catalysts. Chemical Reviews, 105(11), 4063-4135. [Link]

  • Lou, S., & Fu, G. C. (2010). Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs. Organic Syntheses, 87, 366. [Link]

  • Kwong, H. L., Yeung, H. L., Yeung, C. T., Lee, W. S., Lee, C. S., & Wong, W. L. (2007). Chiral pyridine-containing ligands in asymmetric catalysis. Coordination Chemistry Reviews, 251(17-20), 2186-2226. [Link]

  • Gibson, V. C., Redshaw, C., & Solan, G. A. (2007). Bis(imino)pyridines: Surprisingly Reactive Ligands and a Gateway to New Families of Catalysts. Chemical Reviews, 107(5), 1745-1776. [Link]

  • Organic Syntheses. (n.d.). 2,6-Bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine. Organic Syntheses. [Link]

  • Pazderski, L., Szłyk, E., Sitkowski, J., Kamieński, B., & Kozerski, L. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13477-13490. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(49), 16602-16603. [Link]

  • Kaushik, C. P., & Singh, P. (2000). Bipyridine: The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Chemical Reviews, 100(10), 3553-3590. [Link]

  • Caselli, A., Gallo, E., & Tseberlidis, G. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2017(4), 606-618. [Link]

  • Singh, B. K., & Singh, R. P. (2016). Pyridine and related ligands in transition metal homogeneous catalysis. Russian Journal of Coordination Chemistry, 42(1), 1-18. [Link]

Sources

Forced degradation studies of 3,4-Dimethoxy-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Forced Degradation Study of 3,4-Dimethoxy-2-methylpyridine hydrochloride

Abstract

This comprehensive application note provides a detailed framework and step-by-step protocols for conducting forced degradation studies on this compound. The objective is to investigate the intrinsic stability of this molecule, elucidate potential degradation pathways, and support the development and validation of a stability-indicating analytical method. The protocols herein are designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), covering hydrolytic, oxidative, thermal, and photolytic stress conditions.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the characterization and formulation of active pharmaceutical ingredients (APIs) and their intermediates.

Introduction: The Rationale for Stress Testing

This compound is a substituted pyridine derivative. While specific data on this compound is limited, its structural motifs are common in various pharmaceutical compounds. Understanding its stability profile is critical for ensuring the safety, efficacy, and quality of any drug product it may be used to synthesize.

Forced degradation, or stress testing, is a fundamental component of the drug development process.[3][4] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can achieve several key objectives:[5]

  • Elucidation of Degradation Pathways: Identifying the likely degradation products helps in understanding the chemical liabilities of the molecule.

  • Development of Stability-Indicating Methods: The generation of degradation products is essential for developing and validating an analytical method—typically High-Performance Liquid Chromatography (HPLC)—that can accurately separate and quantify the intact drug from its impurities and degradants. This is a regulatory requirement.[1]

  • Informing Formulation and Packaging: Knowledge of sensitivities to light, heat, or pH can guide the development of a stable formulation and the selection of appropriate packaging.[3]

  • Characterization of Impurities: The studies produce material for the structural characterization of potential degradants.

The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%.[1][6][7] This range provides sufficient degradation products for analytical method validation without being so excessive that it leads to irrelevant secondary degradation pathways.[1]

Physicochemical Properties of the Analyte

A foundational understanding of the molecule's properties is essential before initiating degradation studies.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms N/AN/A
CAS Number 1210824-88-6[8]
Molecular Formula C₈H₁₁NO₂·HCl[8]
Molecular Weight 189.64 g/mol [8]
Appearance White to off-white crystalline powder[9]
Solubility Soluble in water, ethanol, and methanol[9]

Theoretical Degradation Pathways

The structure of this compound suggests several potential points of chemical instability. The pyridine ring, with its electron-rich methoxy substituents and basic nitrogen atom, is susceptible to several types of reactions.

  • Oxidation: The lone pair of electrons on the pyridine nitrogen makes it a prime target for oxidation, potentially forming the corresponding N-oxide. This is a common degradation pathway for pyridine-containing pharmaceuticals.[10]

  • Hydrolysis (Demethylation): Under harsh acidic or basic conditions, the methoxy groups (aryl methyl ethers) could be susceptible to hydrolysis, leading to the formation of hydroxypyridine derivatives. Chemoselective demethylation of methoxypyridines is a known chemical transformation.[11]

  • Photodegradation: Aromatic and heterocyclic rings can absorb UV radiation, leading to photochemical reactions. For pyridine derivatives, this can involve complex ring rearrangements or reactions involving substituents.[12][13]

G cluster_main Potential Initial Degradation Pathways cluster_conditions Stress Conditions cluster_products Potential Degradants Parent 3,4-Dimethoxy-2-methylpyridine HCl Acid Acidic Hydrolysis Parent->Acid H⁺/Δ Base Basic Hydrolysis Parent->Base OH⁻/Δ Oxidation Oxidative (H₂O₂) Parent->Oxidation [O] Photo Photolytic (UV/Vis) Parent->Photo Demethylated Hydroxypyridine Derivatives Acid->Demethylated Base->Demethylated N_Oxide N-Oxide Product Oxidation->N_Oxide Photo_Product Photodegradation Products Photo->Photo_Product

Caption: Potential initial degradation pathways for the molecule under various stress conditions.

Materials, Reagents, and Equipment

4.1 Materials and Reagents

  • This compound reference standard

  • Hydrochloric acid (HCl), ACS grade

  • Sodium hydroxide (NaOH), ACS grade

  • Hydrogen peroxide (H₂O₂), 30% solution, ACS grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate, HPLC grade

  • Purified water (e.g., Milli-Q or equivalent)

4.2 Equipment

  • HPLC system with a Photodiode Array (PDA) or UV detector

  • Analytical balance (4 or 5 decimal places)

  • pH meter

  • Forced-air convection oven

  • Photostability chamber compliant with ICH Q1B guidelines

  • Volumetric flasks, pipettes, and other Class A glassware

  • Autosampler vials with septa

  • Syringe filters (0.45 µm or 0.22 µm, compatible with solvents)

Proposed Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is the cornerstone of a successful forced degradation study. The following method serves as a starting point and must be optimized and validated for its intended use. A reverse-phase method is most appropriate for this analyte.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and resolution for a wide range of polarities.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 5.0Buffered aqueous phase to ensure reproducible retention times.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient is crucial to separate the parent peak from potentially more polar (early eluting) or less polar (late eluting) degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures consistent retention times.
Detection PDA Detector, 200-400 nm. Quantify at λmax.PDA allows for peak purity analysis and detection of degradants with different UV spectra.
Injection Volume 10 µLA typical injection volume.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures good peak shape and compatibility with the mobile phase.

System Suitability: Before analysis, the system must pass suitability tests, including repeatability (%RSD of ≤2.0% for 6 replicate injections), tailing factor (0.9–2.0), and theoretical plates (≥2000).[14]

Experimental Workflow and Protocols

The overall workflow involves preparing a stock solution, subjecting aliquots to different stress conditions, and analyzing the resulting samples by HPLC against a control.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Diluent Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Control Control (Unstressed) (Stored in Dark, RT) Stock->Control Sampling Sample at Time Points (e.g., 0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal Thermal (Solid) (80°C) Thermal->Sampling Photo Photolytic (ICH Q1B) Photo->Sampling Control->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize If applicable Dilute Dilute to Target Concentration (e.g., 0.1 mg/mL) Sampling->Dilute Neutralize->Dilute HPLC Analyze via Stability-Indicating HPLC-PDA Method Dilute->HPLC

Caption: General experimental workflow for the forced degradation study.

6.1 Preparation of Stock and Working Solutions

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent.

  • Working Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This is the concentration for injection.

6.2 Acid Hydrolysis Protocol

  • Pipette 1 mL of the stock solution into a vial.

  • Add 1 mL of 0.1 M HCl.[3][10]

  • Cap the vial and place it in an oven at 60 °C.[5]

  • Withdraw aliquots at appropriate time intervals (e.g., 4, 8, 24 hours).

  • Before analysis, take a 100 µL aliquot, neutralize it with 100 µL of 0.1 M NaOH, and dilute to 1 mL in a volumetric flask with diluent to achieve the working concentration.

  • Analyze by HPLC.

6.3 Base Hydrolysis Protocol

  • Pipette 1 mL of the stock solution into a vial.

  • Add 1 mL of 0.1 M NaOH.[3][10]

  • Cap the vial and maintain it at room temperature. If no degradation is observed, increase the temperature to 60 °C.

  • Withdraw aliquots at appropriate time intervals.

  • Before analysis, take a 100 µL aliquot, neutralize it with 100 µL of 0.1 M HCl, and dilute to 1 mL in a volumetric flask with diluent.

  • Analyze by HPLC.

6.4 Oxidative Degradation Protocol

  • Pipette 1 mL of the stock solution into a vial.

  • Add 1 mL of 3% H₂O₂.[5][10]

  • Cap the vial and store it at room temperature, protected from light.

  • Withdraw aliquots at appropriate time intervals.

  • Dilute a 100 µL aliquot to 1 mL with diluent before analysis.

  • Analyze by HPLC.

6.5 Thermal Degradation Protocol

  • Place a thin layer of the solid drug substance in a vial.

  • Place the open vial in a controlled oven at 80 °C.[7]

  • At specified time points (e.g., 24, 48, 72 hours), remove a sample, prepare a solution at the working concentration, and analyze by HPLC.

6.6 Photostability Protocol

  • Expose the drug substance, both as a solid and in solution (1.0 mg/mL in diluent), to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B.[7]

  • A parallel set of samples (solid and solution) should be wrapped in aluminum foil to serve as dark controls.

  • After the exposure period, prepare solutions of the solid and dilute the solution sample to the working concentration.

  • Analyze all samples (exposed and dark controls) by HPLC.

Results and Data Interpretation

For each condition, the HPLC chromatograms should be evaluated to determine the extent of degradation and the profile of the degradants.

7.1 Summary of Stress Conditions

Stress TypeReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp / 60 °C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Solid State80 °C72 hours
Photolytic Solid & SolutionICH Q1B ConditionsPer Guideline

7.2 Data Analysis

  • Percent Degradation: Calculate the loss in the area of the parent peak relative to the control sample.

    • % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

  • Mass Balance: This is a critical calculation to ensure that all degradation products are being detected. It is the sum of the assay of the parent drug and the percentage of all detected degradation products. An ideal mass balance is 95-105%, which indicates the analytical method is capable of detecting all significant products.

  • Peak Purity: Use the PDA detector software to assess the peak purity of the parent compound in the stressed samples. A spectrally pure peak provides confidence that no degradant is co-eluting.

7.3 Example Results Table

Stress Condition% Degradation of ParentNo. of DegradantsMass Balance (%)
Control 00100.0
Acid Hydrolysis Report ValueReport ValueReport Value
Base Hydrolysis Report ValueReport ValueReport Value
Oxidation Report ValueReport ValueReport Value
Thermal Report ValueReport ValueReport Value
Photolytic (Solution) Report ValueReport ValueReport Value
Photolytic (Solid) Report ValueReport ValueReport Value

Conclusion

This application note provides a robust and scientifically grounded methodology for conducting forced degradation studies on this compound. Adherence to these protocols will generate crucial data to establish the intrinsic stability of the molecule, support the development of a validated stability-indicating HPLC method, and fulfill critical regulatory requirements. The insights gained are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of the final pharmaceutical product. Further characterization of any significant degradation products using techniques such as LC-MS/MS is recommended to fully elucidate the degradation pathways.

References

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. Pharmaceutical Technology, 31(3), 60-74.
  • Sonawane, J. K., et al. (2023). A review of stability indicating methods and forced degradation studies.
  • International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • PubChem. (n.d.). 3,4-Dimethoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]

  • SK Pharma Tech Solutions. (n.d.). This compound. [Link]

  • Indian Rishi Journals. (2022). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

Sources

Application Note: The Utility of 3,4-Dimethoxy-2-methylpyridine hydrochloride as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical quality control, the purity of active pharmaceutical ingredients (APIs) is of paramount importance. This application note provides a comprehensive technical guide on the use of 3,4-Dimethoxy-2-methylpyridine hydrochloride as a reference standard in pharmaceutical analysis. This compound is a critical intermediate in the synthesis of several proton pump inhibitors, such as pantoprazole, and its presence as a process-related impurity must be meticulously controlled.[1] This guide will delve into the physicochemical properties of this compound, present a detailed protocol for its use in a validated High-Performance Liquid Chromatography (HPLC) method for impurity profiling, and discuss the scientific rationale behind the experimental design. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the safety and efficacy of pharmaceutical products.

Introduction: The Critical Role of Reference Standards in Drug Purity

The synthesis of complex pharmaceutical molecules is a multi-step process that can inadvertently introduce impurities. These impurities can arise from starting materials, intermediates, or degradation products and may impact the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control over the impurity profile of any API. Central to this control is the use of well-characterized reference standards.

This compound serves as a crucial analytical standard for the identification and quantification of process-related impurities in certain APIs.[2] Its structural similarity to key intermediates in the synthesis of drugs like pantoprazole makes it an invaluable tool for method development, validation, and routine quality control testing.[1] The availability of a high-purity reference standard, often manufactured under ISO/IEC 17025 and accompanied by a thorough Certificate of Analysis, is fundamental to achieving accurate and reproducible analytical results.[3]

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical methods.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1210824-88-6[2]
Molecular Formula C₈H₁₂ClNO₂[4]
Molecular Weight 189.64 g/mol [4]
Appearance Typically a solid[4]
Solubility Soluble to some extent in water.[4]
pH of Aqueous Solution Acidic due to the hydrochloride salt.[4]
Storage Conditions Stable under proper storage conditions, typically in a cool, dry, and well-ventilated place.[4]

Note: Specific values for properties like melting point and detailed solubility in organic solvents require further research from a certificate of analysis for the specific lot of the reference standard being used.

Application in Pharmaceutical Analysis: A Validated HPLC Protocol

The primary application of this compound as a reference standard is in chromatographic methods for the separation and quantification of related substances in APIs. Below is a detailed protocol for an HPLC-UV method for the determination of a potential impurity in a pantoprazole drug substance, using this compound as the reference standard.

Rationale for Method Design

The selection of the chromatographic conditions is based on the physicochemical properties of the analyte and the API. A reverse-phase HPLC method is chosen for its versatility in separating polar and non-polar compounds. The mobile phase composition and pH are optimized to achieve good resolution between the main API peak and any potential impurities. The choice of a C18 column is common for the analysis of heterocyclic compounds like pyridines. The UV detection wavelength is selected based on the UV absorbance maxima of the impurity and the API.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Standard Preparation: Accurately weigh 3,4-Dimethoxy- 2-methylpyridine HCl and dissolve in diluent to a known concentration. injection Injection: Inject prepared standard and sample solutions into the HPLC system. prep_standard->injection prep_sample Sample Preparation: Accurately weigh Pantoprazole API and dissolve in diluent to a known concentration. prep_sample->injection prep_mobile Mobile Phase Preparation: Prepare and degas mobile phases A and B. hplc_system HPLC System Setup: Equilibrate the C18 column with the initial mobile phase composition. prep_mobile->hplc_system hplc_system->injection separation Chromatographic Separation: Run the gradient elution program to separate the components. injection->separation detection Detection: Monitor the eluent at the specified UV wavelength. separation->detection peak_integration Peak Integration: Integrate the peaks corresponding to the impurity and the API. detection->peak_integration quantification Quantification: Calculate the concentration of the impurity in the API sample using the response factor from the reference standard. peak_integration->quantification reporting Reporting: Report the impurity level and assess compliance with specifications. quantification->reporting

Caption: Workflow for HPLC analysis of impurities.

Detailed Protocol

Objective: To quantify the levels of this compound as a potential impurity in Pantoprazole API.

Materials:

  • This compound Reference Standard

  • Pantoprazole API sample

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Water (HPLC grade)

  • Hypersil BDS C18 column (50 mm × 4.6 mm, 3 µm particle size) or equivalent[5][6]

  • HPLC system with UV detector

Chromatographic Conditions:

ParameterCondition
Column Hypersil BDS C18 (50 mm × 4.6 mm), 3 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
10
11
14
15
20
Flow Rate 1.0 mL/min[5][6]
Column Temperature 30 °C
Detection Wavelength 210 nm[5][6]
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (80:20 v/v)

Procedure:

  • Standard Solution Preparation (10 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Further dilute 10 mL of this solution to 100 mL with the diluent.

  • Sample Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 100 mg of the Pantoprazole API sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.

    • The theoretical plates for the this compound peak should be not less than 2000.

    • The tailing factor for the this compound peak should be not more than 2.0.

  • Analysis:

    • Inject the diluent as a blank.

    • Inject the standard solution and the sample solution.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculation:

    Calculate the percentage of this compound in the Pantoprazole API sample using the following formula:

    Where:

    • Area_impurity_sample is the peak area of the impurity in the sample solution.

    • Area_standard is the average peak area of the standard solution.

    • Conc_standard is the concentration of the standard solution (in mg/mL).

    • Conc_sample is the concentration of the sample solution (in mg/mL).

Trustworthiness and Self-Validation

The robustness and reliability of this analytical protocol are ensured through a built-in system of checks and balances:

  • System Suitability: The system suitability parameters (RSD, theoretical plates, tailing factor) confirm that the chromatographic system is performing adequately before any sample analysis is conducted.

  • Specificity: The method's ability to separate the impurity from the main API peak and other potential impurities should be demonstrated during method validation.

  • Linearity, Accuracy, and Precision: Full method validation according to ICH guidelines is necessary to establish the linearity, accuracy, and precision of the method over a specified concentration range.

Safety and Handling

While this compound itself does not have extensive publicly available safety data, information on the closely related 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride provides guidance on safe handling practices. It is classified as causing skin irritation, serious eye damage, and may cause an allergic skin reaction.[7] It is also harmful if swallowed or in contact with skin and is toxic to aquatic life with long-lasting effects.[7]

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for the specific reference standard lot for detailed safety information.

Conclusion

This compound is a vital reference standard for the pharmaceutical industry, particularly in the quality control of proton pump inhibitors. Its use in validated analytical methods, such as the HPLC protocol detailed in this application note, enables the accurate identification and quantification of process-related impurities. By adhering to rigorous scientific principles and safety protocols, researchers and analytical scientists can effectively utilize this reference standard to ensure the purity, safety, and efficacy of pharmaceutical products.

References

  • Pipzine Chemicals. (2026, January 23). This compound. Retrieved from [Link]

  • Google Patents. (2015, April 29). Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. (CN104557692A).
  • Reddy, G. V., Reddy, A. M., Sreeramulu, J., & Mukkanti, K. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 139–143. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 3,4-Dimethoxy-2-pyridinemethanol. Retrieved from [Link]

  • ResearchGate. (2012, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). Method for determining omeprazole impurity components. (RU2726320C1).
  • ResearchGate. (n.d.). Omeprazole Profile. Retrieved from [Link]

  • Briti Scientific. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride. - Certificate of Analysis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. Retrieved from [Link]

  • Study on Determination and Impurity Profile of Related Substances of Omeprazole Sodium for Injection. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, December 23). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Retrieved from [Link]

  • Eurofins. (n.d.). EDQM / EP-Standards from the European Pharmacopoeia Ph.Eur. Retrieved from [Link]

  • Eurofins. (n.d.). EDQM / EP-Standards from the European Pharmacopoeia Ph.Eur. Retrieved from [Link]

  • EDQM. (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue. Retrieved from [Link]

  • EDQM. (2014, September 18). List of European Pharmacopoeia Reference Standards. Retrieved from [Link]

  • EDQM. (2025, October 1). List of European Pharmacopoeia Reference Standards. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Pyridine N-Oxide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine N-oxide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields during the N-oxidation of pyridines. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide actionable, field-tested solutions to enhance the efficiency and reliability of your synthesis.

The Challenge of Pyridine N-Oxidation

Pyridine N-oxides are crucial intermediates in organic synthesis. The N-O bond significantly alters the electronic properties of the pyridine ring, transforming it from an electron-deficient system into one more amenable to electrophilic substitution at the C2 and C4 positions.[1][2][3] This unique reactivity makes them invaluable precursors for creating complex, functionalized heterocyclic compounds.[1][4]

However, the seemingly straightforward oxidation of the pyridine nitrogen is often plagued by issues such as incomplete conversion, formation of side products, and difficulties in product isolation, all of which contribute to low yields. This guide provides a structured approach to diagnosing and resolving these common problems.

Troubleshooting Guide: A Symptom-Based Approach

This section is organized in a question-and-answer format to directly address the specific issues you may be observing in your experiments.

Question 1: My reaction is not starting or is proceeding very slowly. What are the likely causes?

Several factors can lead to a sluggish or stalled reaction. Let's break down the possibilities.

Possible Cause 1: Inactive or Degraded Oxidizing Agent Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are the workhorses for this transformation, but they can degrade over time, especially if not stored correctly.[5][6] Similarly, the urea-hydrogen peroxide (UHP) complex can lose its potency.

  • Underlying Chemistry: Peroxy acids deliver an electrophilic oxygen atom to the nucleophilic pyridine nitrogen. If the peroxy acid has decomposed (e.g., to m-chlorobenzoic acid), this crucial oxygen transfer cannot occur efficiently.[7][8]

  • Recommended Action:

    • Verify Oxidant Activity: Before starting your reaction, it is prudent to check the activity of your oxidizing agent. For m-CPBA, this can be done by titration.[5] Commercial m-CPBA is often sold at a purity of <77% for safety, with the remainder being m-chlorobenzoic acid and water.[5][9]

    • Use Fresh Reagent: Whenever possible, use a newly opened bottle of the oxidizing agent. Store m-CPBA in a refrigerator in a plastic container.[6]

    • Consider Alternatives: The combination of hydrogen peroxide with acetic acid is a classic method.[3][10] Catalytic systems, such as using methyltrioxorhenium (MTO) with hydrogen peroxide, can also be highly effective, often under milder conditions.[10]

Possible Cause 2: Low Nucleophilicity of the Pyridine Substrate The electronic nature of your pyridine substrate plays a dominant role in the reaction rate.

  • Underlying Chemistry: The N-oxidation is an electrophilic attack on the pyridine nitrogen. Electron-withdrawing groups (EWGs) such as -NO₂, -CN, or halogens on the pyridine ring decrease the electron density on the nitrogen atom, making it less nucleophilic and thus less reactive towards the oxidizing agent.[11][12] Conversely, electron-donating groups (EDGs) like -CH₃ or -OCH₃ increase the nitrogen's nucleophilicity and accelerate the reaction.[10]

  • Recommended Action:

    • Increase Reaction Temperature: For electron-deficient pyridines, you may need to increase the reaction temperature or prolong the reaction time. Monitor the reaction progress carefully using Thin-Layer Chromatography (TLC) to avoid decomposition.

    • Use a Stronger Oxidizing System: A more potent oxidizing system may be required. For example, using trifluoroacetic anhydride with a urea-hydrogen peroxide complex has been shown to be effective for oxidizing electron-poor pyridines.[13]

Question 2: My reaction is incomplete, with significant starting material remaining. How can I drive it to completion?

Incomplete conversion is a common source of low yields. Assuming your reagents are active, the issue often lies with reaction conditions or stoichiometry.

Possible Cause 1: Insufficient Equivalents of Oxidant While a 1:1 stoichiometry seems logical, side reactions or gradual decomposition of the oxidant can consume it before all the pyridine has reacted.

  • Underlying Chemistry: Oxidants like m-CPBA can undergo self-decomposition or react with the solvent, especially at elevated temperatures.[7][8]

  • Recommended Action:

    • Increase Oxidant Stoichiometry: Empirically, using a slight excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[14]

    • Monitor by TLC: Track the consumption of the starting material by TLC. If the reaction stalls, a second addition of a small amount of the oxidant can sometimes restart it.

Possible Cause 2: Inappropriate Solvent Choice The solvent can influence the stability of the oxidant and the solubility of the reactants.

  • Recommended Action:

    • Solvent Selection: Dichloromethane (DCM) and chloroform are common choices for m-CPBA oxidations.[15] Acetic acid is often used with hydrogen peroxide.[10] The choice should be based on the solubility of your specific pyridine substrate.

    • Ensure Anhydrous Conditions (if necessary): While water is present in many commercial oxidants, starting with an excessively wet solvent can promote the hydrolysis of some peracids.

Question 3: My TLC shows multiple spots, indicating the formation of side products. What are they and how can I prevent them?

Side product formation directly impacts both the yield and the purity of your desired pyridine N-oxide.

Possible Cause 1: Over-oxidation or Ring Modification Some substrates are susceptible to further reactions under oxidizing conditions.

  • Underlying Chemistry: While the pyridine nitrogen is typically the most nucleophilic site, other functional groups on the molecule (e.g., alkenes, sulfides, or secondary/tertiary amines) can also be oxidized.[5][6] In rare cases, with highly activated rings, electrophilic attack on the carbon atoms can occur.

  • Recommended Action:

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is effective.

    • Choose a Milder Oxidant: If over-oxidation is a persistent issue, consider a less aggressive reagent. Sodium perborate or a urea-hydrogen peroxide complex can be milder alternatives to peroxy acids.[2][16]

    • Protect Susceptible Groups: If your substrate contains other easily oxidizable functional groups, you may need to employ a protection-deprotection strategy.

Possible Cause 2: Rearrangement Reactions Pyridine N-oxides with alkyl groups at the 2-position can undergo rearrangement in the presence of acylating agents (like acetic anhydride, if used).

  • Underlying Chemistry: The N-oxide oxygen can be acylated, followed by a[10][10]-sigmatropic rearrangement, leading to the formation of 2-acetoxymethyl- or 2-pyridone derivatives.[17]

  • Recommended Action:

    • Avoid Acylating Agents: If your substrate is prone to this rearrangement, avoid using reagents like acetic anhydride. Stick to direct oxidation with agents like m-CPBA or H₂O₂.

Question 4: I seem to be losing a significant amount of my product during the work-up and purification. What are the best practices for isolation?

Low molecular weight pyridine N-oxides are often highly polar and water-soluble, making extraction from aqueous media challenging.

Possible Cause 1: Product Loss During Aqueous Extraction The polarity of the N-O bond makes these compounds prone to partitioning into the aqueous phase during work-up.

  • Recommended Action:

    • Minimize Aqueous Washes: If possible, minimize the number of aqueous washes.

    • Use a More Polar Organic Solvent for Extraction: Instead of diethyl ether or hexanes, use a more polar solvent like dichloromethane (DCM) or chloroform for extraction. Multiple extractions (e.g., 5-6 times) with a smaller volume of solvent are more effective than one large extraction.

    • Back-Extraction: After the initial extraction, you can sometimes recover more product by acidifying the aqueous layer, extracting with an organic solvent to remove non-basic impurities, then re-basifying the aqueous layer and extracting again with DCM or chloroform.

    • Evaporation without Extraction: For very water-soluble products, it may be necessary to remove the solvent (e.g., acetic acid) under reduced pressure and then purify the residue directly by chromatography or crystallization.[18]

Possible Cause 2: Product Decomposition on Silica Gel The acidic nature of standard silica gel can sometimes cause decomposition of sensitive N-oxides during column chromatography.

  • Recommended Action:

    • Neutralize Silica Gel: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), before packing the column.

    • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

    • Alternative Purification: If possible, purify the product by crystallization or sublimation to avoid chromatography altogether.[19]

Possible Cause 3: Hygroscopic Nature of the Product Many pyridine N-oxides are hygroscopic, readily absorbing water from the atmosphere.[19] This can make obtaining an accurate yield and a dry, crystalline product difficult.

  • Recommended Action:

    • Azeotropic Drying: After isolation, the product can be dried by azeotropic distillation with a solvent like toluene.[19]

    • High-Vacuum Drying: Dry the final product under high vacuum, potentially over a desiccant like P₂O₅.

    • Proper Storage: Store the final product in a desiccator or under an inert atmosphere.

Data & Protocols

Table 1: Comparison of Common Oxidizing Agents
Oxidizing AgentTypical ConditionsProsCons
m-CPBA DCM or CHCl₃, 0°C to RTCommercially available, generally high yields, easy to handle.[5][6]Can be explosive in pure form, potential for side reactions, byproduct can complicate purification.[9]
H₂O₂ / Acetic Acid Glacial Acetic Acid, 70-85°CInexpensive reagents, effective for many substrates.[18][20]Requires elevated temperatures, can be slow, acetic acid removal can be difficult.
Urea-H₂O₂ (UHP) Various solvents, often with catalysts or anhydridesStable, safe solid source of H₂O₂, milder conditions.[14][16]May require activators (e.g., TFAA) for less reactive pyridines.[13]
H₂O₂ / MTO (catalyst) CH₃CN or other solvents, RTCatalytic, high yields for many substrates, mild conditions.[10]MTO is a specialty catalyst and can be expensive.
Experimental Protocol: General N-Oxidation using m-CPBA

Safety First: Reactions involving peroxy compounds should always be conducted behind a safety shield. Peroxy acids are strong oxidants and can react violently with flammable materials. Avoid scratching or shock.[9][18]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine substrate (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Oxidant: Add m-CPBA (commercial grade, ~77%, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of the starting material by TLC (a typical eluent system is DCM/Methanol, 95:5). The product N-oxide is usually more polar than the starting pyridine.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Stir vigorously for 20-30 minutes until a starch-iodide paper test indicates the absence of peroxides.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pyridine N-oxide.

  • Purification: Purify the crude product by column chromatography (on neutral silica or alumina) or by crystallization.

Visualization of the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents 1. Check Reagents - Is oxidant active? - Is pyridine pure? Start->CheckReagents CheckConditions 2. Analyze Reaction - Incomplete conversion? - Side products? Start->CheckConditions CheckWorkup 3. Review Isolation - Product lost in aqueous layer? - Decomposition on silica? Start->CheckWorkup Sol_Reagents Solution: - Use fresh/titrated oxidant - Purify starting material CheckReagents->Sol_Reagents Reagent issue Sol_Incomplete Solution: - Increase oxidant eq. (1.1-1.5) - Increase temp/time - Use stronger oxidant system CheckConditions->Sol_Incomplete Incomplete Sol_SideProducts Solution: - Lower reaction temp - Use milder oxidant - Protect other functional groups CheckConditions->Sol_SideProducts Side Products Sol_Workup Solution: - Extract with polar solvent (DCM) - Use neutral/basic alumina - Purify by crystallization CheckWorkup->Sol_Workup Isolation issue

Sources

Minimizing the formation of over-oxidized by-products in pantoprazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Over-Oxidized By-Products

Welcome to the Technical Support Center for Pantoprazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pantoprazole synthesis, with a specific focus on minimizing the formation of over-oxidized impurities, such as pantoprazole sulfone. As a Senior Application Scientist, this guide synthesizes in-depth chemical principles with practical, field-proven strategies to enhance the purity and yield of your synthesis.

Understanding the Challenge: The Oxidation Step

The synthesis of pantoprazole culminates in the critical oxidation of the thioether intermediate to the desired sulfoxide.[1][2][3] This step, however, is a major potential source of impurities, primarily the over-oxidized sulfone by-product (Pantoprazole Related Compound A) and the N-oxide derivative.[1][2][4] The structural similarity between pantoprazole (sulfoxide) and its sulfone analogue makes purification challenging and costly, sometimes necessitating industrial-scale high-performance liquid chromatography (HPLC).[1][5] Therefore, controlling the oxidation process is paramount for an efficient and economical synthesis.

This guide provides a structured approach to troubleshooting and optimizing this critical step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of pantoprazole, providing a systematic approach to their resolution.

Issue 1: High Levels of Sulfone By-Product Detected in the Crude Product

Question: My post-reaction analysis (HPLC) shows a significant peak corresponding to the pantoprazole sulfone impurity. What are the likely causes and how can I mitigate this?

Answer: High levels of sulfone impurity are a common issue and typically point to a lack of control during the oxidation step. Here’s a breakdown of the causative factors and the corresponding corrective actions:

Causality & Mechanism: The formation of the sulfone is a consecutive reaction where the desired sulfoxide is further oxidized. This over-oxidation is highly dependent on the reaction conditions and the potency of the oxidizing agent.

Troubleshooting Steps:

  • Reaction Temperature:

    • Insight: The rate of over-oxidation to the sulfone is highly sensitive to temperature.[6] Higher temperatures can significantly accelerate the formation of the sulfone by-product.

    • Recommendation: Maintain a low reaction temperature, ideally between 0-5°C, during the addition of the oxidizing agent and for the duration of the reaction.[1][6] Some processes even recommend temperatures as low as -5°C to 0°C to further minimize sulfone formation, although this may slightly slow down the reaction rate.[6]

  • Stoichiometry and Addition of Oxidizing Agent:

    • Insight: An excess of the oxidizing agent is a direct cause of over-oxidation. Localized high concentrations of the oxidant can also lead to sulfone formation.

    • Recommendation:

      • Carefully control the stoichiometry of the oxidizing agent. Use a slight excess, typically around 1.05 equivalents, to ensure complete conversion of the sulfide without promoting significant over-oxidation.[1]

      • Add the oxidizing agent slowly and portion-wise, or via a syringe pump over an extended period (e.g., 2-3 hours), to the reaction mixture.[1] This maintains a low concentration of the oxidant at any given time, favoring the formation of the sulfoxide over the sulfone.

  • Choice of Oxidizing Agent:

    • Insight: Different oxidizing agents have varying reactivities. Stronger, less selective agents are more prone to causing over-oxidation.

    • Recommendation: While reagents like m-chloroperoxybenzoic acid (m-CPBA) are effective, they can lead to higher levels of sulfone impurity.[7] Sodium hypochlorite (NaOCl) is a cost-effective and controllable alternative that has been shown to produce high-purity pantoprazole with minimal sulfone formation when used under the right conditions.[1][4] Hydrogen peroxide in combination with a catalyst is another option, but the conditions must be carefully optimized.[4][8]

  • Reaction Monitoring and Quenching:

    • Insight: Allowing the reaction to proceed for too long after the complete consumption of the sulfide intermediate can increase the risk of over-oxidation.

    • Recommendation: Monitor the reaction progress closely using HPLC or Thin Layer Chromatography (TLC). Once the starting sulfide is consumed, quench the reaction promptly by adding a reducing agent like sodium metabisulfite or sodium thiosulfate solution to destroy any excess oxidant.[5][6]

Issue 2: Inconsistent Reaction Yields and Purity Between Batches

Question: I am observing significant variability in the yield and purity of my pantoprazole synthesis from one experiment to the next. What could be causing this inconsistency?

Answer: Inconsistent results often stem from subtle variations in reaction parameters that have a significant impact on the reaction outcome.

Troubleshooting Steps:

  • pH Control:

    • Insight: The stability of pantoprazole and the kinetics of the oxidation reaction can be pH-dependent.[4] Some related impurities, like dimer by-products, have been shown to form preferentially at lower pH ranges (pH 5-8).[4][9]

    • Recommendation: Ensure consistent pH control throughout the reaction, particularly during the work-up. The oxidation is typically carried out under alkaline conditions.[7] During work-up, if the pH is adjusted to isolate the pantoprazole free base, it should be done carefully and consistently.[4]

  • Solvent and Reagent Quality:

    • Insight: The purity of solvents and reagents, including the concentration of the oxidizing agent solution, can affect the reaction. For instance, the exact concentration of a sodium hypochlorite solution can vary between batches.

    • Recommendation:

      • Use high-purity, dry solvents.

      • Always titrate and verify the concentration of your oxidizing agent solution before use.

      • Ensure the quality of the starting thioether intermediate is consistent, as impurities in this material can affect the subsequent oxidation step.

  • Process Control:

    • Insight: Minor differences in stirring rate, the rate of addition of reagents, and temperature control can lead to inconsistencies in larger-scale reactions.

    • Recommendation: Standardize all process parameters. Use a calibrated dropping funnel or syringe pump for reagent addition and ensure efficient and consistent stirring to avoid localized concentration and temperature gradients.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of sulfone formation in pantoprazole synthesis?

A1: The formation of the sulfone by-product is a two-step oxidation process. First, the sulfide intermediate is oxidized to the desired sulfoxide (pantoprazole). If excess oxidizing agent is present or the reaction conditions are too harsh, the sulfoxide can be further oxidized to the sulfone.

G Sulfide Pantoprazole Sulfide Sulfoxide Pantoprazole (Sulfoxide) [Desired Product] Sulfide->Sulfoxide Oxidation Sulfone Pantoprazole Sulfone [Over-oxidized By-product] Sulfoxide->Sulfone Over-oxidation

Caption: Pantoprazole Synthesis Oxidation Pathway.

Q2: Can I remove the sulfone impurity after the reaction?

A2: Removal of the sulfone impurity is challenging due to its similar polarity and chemical properties to pantoprazole.[1][5] While purification by column chromatography is possible on a lab scale, it is often not feasible for large-scale production. Recrystallization is generally not very effective at removing the sulfone impurity.[10] Therefore, preventing its formation is the most effective strategy. Some patents describe extractive work-up procedures that can help in reducing the sulfone content.[11]

Q3: Are there any "greener" alternatives for the oxidation step?

A3: Yes, research is ongoing to develop more environmentally friendly oxidation methods. Using hydrogen peroxide as the oxidant is considered a "green" alternative as its only by-product is water.[8] However, this often requires a catalyst, and the reaction conditions need to be carefully optimized to achieve high selectivity for the sulfoxide. An innovative approach described in the literature involves carrying out the synthesis, including the oxidation with sodium hypochlorite, in water, thereby minimizing the use of organic solvents.[1][6]

Q4: How do I accurately quantify the amount of sulfone impurity?

A4: The most common and reliable method for quantifying pantoprazole and its impurities is High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][14] A validated, stability-indicating HPLC method should be used. This typically involves a C18 column and a gradient elution with a buffered mobile phase.[12][15] The detection wavelength is usually set around 290 nm.[12][13]

Experimental Protocols

Protocol 1: Optimized Oxidation of Pantoprazole Sulfide with Sodium Hypochlorite

This protocol is designed to minimize the formation of sulfone impurity.

Materials:

  • Pantoprazole sulfide

  • Sodium hypochlorite (NaOCl) solution (commercial, concentration verified by titration)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Sodium metabisulfite solution (5% w/v)

  • Hydrochloric acid (HCl) for pH adjustment

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the pantoprazole sulfide in an appropriate volume of water containing sodium hydroxide at 25-30°C to form a clear solution.[1]

    • Cool the reaction mixture to 0-5°C using an ice-water bath.

  • Oxidation:

    • Slowly add the sodium hypochlorite solution (approximately 1.05 equivalents) to the reaction mixture over a period of 2-3 hours, while maintaining the temperature between 0-5°C.[1]

    • Monitor the reaction progress by HPLC.

  • Quenching and Work-up:

    • Once the starting sulfide is consumed, quench the reaction by adding a 5% sodium metabisulfite solution to destroy any excess NaOCl.[6]

    • Adjust the pH of the reaction mixture to between 7.5 and 8.0 with dilute hydrochloric acid to precipitate the pantoprazole free base.[1]

    • Extract the aqueous layer with dichloromethane.

  • Isolation:

    • Combine the organic layers and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pantoprazole.

Protocol 2: HPLC Method for Purity Analysis

This is a general HPLC method for the analysis of pantoprazole and its sulfone impurity.

Parameter Condition
Column C18 (e.g., Hypersil ODS, 4.6 x 125 mm, 5 µm)
Mobile Phase A 0.01 M Phosphate buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient Optimized for separation (refer to specific validated methods)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 290 nm
Injection Volume 20 µL

Note: This is a representative method. The specific gradient and mobile phase composition should be optimized and validated for your specific system and requirements.

Visualizing the Troubleshooting Workflow

G Start High Sulfone Impurity Detected Temp Check Reaction Temperature Start->Temp Stoich Verify Oxidant Stoichiometry and Addition Rate Temp->Stoich If temp is optimal Monitor Review Reaction Monitoring and Quenching Protocol Stoich->Monitor If stoichiometry is correct Purification Consider Purification Strategy Monitor->Purification If protocol is followed End Sulfone Impurity Minimized Purification->End

Sources

Technical Support Center: Purification of 3,4-Dimethoxy-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 3,4-Dimethoxy-2-methylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this critical intermediate. Here, we synthesize theoretical knowledge with practical, field-proven insights to empower you to overcome obstacles and achieve high-purity material.

Introduction: Understanding the Molecule and Its Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification, however, can be non-trivial due to its polarity, potential for side-product formation during synthesis, and the physicochemical properties of its hydrochloride salt. This guide provides a structured approach to troubleshooting common issues, ensuring a robust and reproducible purification process.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the purification of this compound, offering causative explanations and actionable solutions.

Problem 1: Low Yield After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of this compound. What are the likely causes and how can I improve my yield?

Answer: Low recovery from recrystallization is a frequent challenge, often stemming from suboptimal solvent selection or procedural missteps. The hydrochloride salt of this pyridine derivative imparts specific solubility characteristics that must be carefully considered.

Causality and Solution:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Given the polar nature of the hydrochloride salt, highly non-polar solvents are generally unsuitable. Conversely, solvents that are too polar may keep the product in solution even at low temperatures.

    • Expert Insight: A common pitfall is using a single solvent that either fully dissolves the product at room temperature or fails to dissolve it sufficiently even at reflux. A mixed solvent system often provides the necessary nuanced solubility.

    • Recommended Action: Experiment with binary solvent systems. A good starting point is a polar solvent in which the compound is soluble (e.g., isopropanol, ethanol) and a less polar co-solvent in which it is less soluble (e.g., ethyl acetate, diethyl ether, or toluene). Dissolve the crude product in a minimal amount of the hot polar solvent and then slowly add the less polar co-solvent until turbidity (cloudiness) is observed. Reheat to dissolve the precipitate and then allow it to cool slowly.

  • Excessive Solvent Volume: Using too much solvent will keep the product dissolved even after cooling, leading to poor recovery.

    • Recommended Action: Always use the minimum amount of hot solvent required to fully dissolve the crude material. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate out as an amorphous solid or fine powder, trapping impurities.

    • Recommended Action: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling encourages the growth of larger, purer crystals.

Problem 2: Persistent Impurities After Purification

Question: Despite multiple purification attempts (recrystallization, column chromatography), I am still observing persistent impurities in my final product. How can I identify and remove them?

Answer: The nature of the impurities is dictated by the synthetic route used to prepare the this compound. Common impurities may include unreacted starting materials, intermediates, or byproducts of side reactions.[1][2]

Potential Impurities and Removal Strategies:

Potential Impurity Origin Identification Removal Strategy
3,4-dimethoxy-2-methylpyridine (free base)Incomplete conversion to the hydrochloride salt or decomposition.TLC (will have a different Rf value), NMR (absence of the N-H proton).Wash the crude product with a non-polar solvent like diethyl ether or hexanes before recrystallization.
3,4-dimethoxy-2-methylpyridine-N-oxideUnreacted starting material from the preceding synthetic step.[1]TLC (typically more polar than the desired product), LC-MS.Column chromatography using a polar mobile phase (e.g., dichloromethane/methanol gradient).
Over-chlorinated byproductsSide reactions during the chlorination step of the synthesis.Mass Spectrometry (to identify species with additional chlorine atoms).Careful control of chlorinating agent stoichiometry and reaction temperature during synthesis. Purification may require preparative HPLC.
Residual SolventsTrapped solvent molecules within the crystal lattice.1H NMR spectroscopy will show characteristic solvent peaks.Dry the purified solid under high vacuum, possibly with gentle heating.
Problem 3: Difficulty with Column Chromatography

Question: I am struggling with the column chromatography of this compound. The compound either streaks badly on the column or doesn't elute properly. What can I do?

Answer: The polar and ionic nature of hydrochloride salts can make them challenging to purify by standard silica gel chromatography. The interaction with the acidic silica surface can lead to poor separation.

Causality and Solution:

  • Strong Adsorption to Silica: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica gel surface, causing streaking and irreversible adsorption.

    • Expert Insight: Modifying the mobile phase or using a different stationary phase can mitigate these interactions.

    • Recommended Action:

      • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with the pyridine for binding sites on the silica. Common choices include triethylamine (0.1-1%) or a few drops of aqueous ammonia in the methanol portion of the eluent.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica like aminopropyl-functionalized silica gel.

  • Poor Solubility in the Mobile Phase: If the compound is not sufficiently soluble in the chosen eluent, it will not move effectively through the column.

    • Recommended Action: Ensure your chosen solvent system for the column is one in which the compound has at least moderate solubility. A gradient elution, starting with a less polar system and gradually increasing the polarity, is often effective. A typical gradient might be from 100% dichloromethane to a mixture of dichloromethane and methanol.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent and rapid method for qualitatively assessing purity and identifying the presence of impurities. A common mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v).[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is often a good starting point.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.

Q2: My purified this compound is a brownish or yellowish solid. Is this normal?

A2: While the pure compound is typically a white to off-white solid, coloration can indicate the presence of trace impurities, often arising from oxidation or residual starting materials from the synthesis, which may involve colored intermediates.[1] If the purity is confirmed to be high by analytical methods like HPLC and NMR, the color may not be detrimental for subsequent synthetic steps. However, for applications requiring very high purity, further purification steps like treatment with activated carbon during recrystallization may be necessary to remove color.

Q3: How should I store purified this compound?

A3: As a hydrochloride salt, it can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and direct light to prevent degradation.[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) at room temperature and with heating.

  • Dissolution: In a flask, add the crude this compound and the chosen primary solvent (e.g., isopropanol) in a minimal amount.

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved.

  • Co-solvent Addition (if using a mixed solvent system): While the solution is hot, slowly add the co-solvent (e.g., ethyl acetate) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few more drops of the primary hot solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the co-solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound. A good starting point is a mixture of dichloromethane and methanol. If streaking is observed on the TLC plate, add a small amount of triethylamine (e.g., 0.5%) to the mobile phase.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (without the sample).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, sample-impregnated silica to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Column Column Chromatography Column->Analysis Pure Pure Product Analysis->Pure >98% Purity Impure Impure Product Analysis->Impure <98% Purity Impure->Column Recrystallization_Troubleshooting Start Low Yield? Solvent Optimize Solvent System (e.g., IPA/EtOAc) Start->Solvent Yes Volume Use Minimal Hot Solvent Solvent->Volume Cooling Ensure Slow Cooling Volume->Cooling Success Improved Yield Cooling->Success

Caption: Decision tree for troubleshooting low recrystallization yield.

References

  • Pipzine Chemicals. (2026). This compound. Retrieved from [Link]

  • Chemsrc. (2025). 3,4-Dimethoxy-2-pyridinemethanol | CAS#:72830-08-1. Retrieved from [Link]

  • Google Patents. (2012). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Google Patents. (2015). CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ChemBK. (n.d.). Pyridine hydrochloride. Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • ResearchGate. (2025). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. Retrieved from [Link]

  • YouTube. (2020). TLC of Analgesics Experiment Part 2, Spotting and Developing. Retrieved from [Link]

  • YouTube. (2020). How To Recrystallize A Solid. Retrieved from [Link]

  • ChemBK. (n.d.). PYRIDINE HCL. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography?. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxy-2-methylpyridine. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

Sources

Strategies for controlling genotoxic impurities in active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Genotoxic Impurity (GTI) Control Strategy Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Process Chemistry & Analytics)

Welcome to the GTI Control Support Center

You have reached the Tier 3 Technical Support guide for controlling DNA-reactive impurities in Active Pharmaceutical Ingredients (APIs). This resource is designed to move beyond basic regulatory definitions and provide actionable, experimental solutions for the three critical phases of GTI management: Prediction, Prevention, and Detection.

Module 1: Risk Assessment & "Triage" (In Silico & Regulatory)[1]

The Core Problem: You have a structure. Is it a mutagen? Regulatory Standard: ICH M7(R1)[1][2][3][4]

Workflow: The ICH M7 Classification Decision Tree

Do not waste resources developing analytical methods for every impurity. Use this logic flow to categorize risks first.

ICH_M7_Decision_Tree Start Impurity Structure Identified Carcinogen Known Carcinogen? Start->Carcinogen Mutagenic Known Mutagen? Carcinogen->Mutagenic No Class1 Class 1: Known Mutagenic Carcinogen Action: Control at compound-specific limit Carcinogen->Class1 Yes Alert Structural Alert? Mutagenic->Alert No Class2 Class 2: Known Mutagen (Unknown Carcinogenic Pot.) Action: Control at TTC (usually 1.5 µg/day) Mutagenic->Class2 Yes Class3 Class 3: Alert Structure (Unrelated to API) Action: Ames Test Required Alert->Class3 Yes Class5 Class 5: No Alert / Ames Negative Action: Treat as Regular Impurity Alert->Class5 No Ames Ames Test Positive? Ames->Class2 Positive Ames->Class5 Negative Class3->Ames Class4 Class 4: Alert Structure (Related to API) Action: Treat as Non-Mutagenic

Caption: Logical flow for categorizing impurities per ICH M7(R1). Class 1 & 2 require strict control (ppm levels); Class 4 & 5 do not.

Actionable Advice: The "Two-Model" Rule

Regulatory bodies require two complementary QSAR (Quantitative Structure-Activity Relationship) prediction methodologies:

  • Expert Rule-Based: (e.g., Derek Nexus) Uses knowledge of chemical mechanisms.

  • Statistical-Based: (e.g., Sarah Nexus, MultiCASE) Uses machine learning on large datasets.

  • Troubleshooting Tip: If Model A says "Positive" and Model B says "Negative," you cannot default to "Negative." You must either perform an Ames bacterial mutagenicity assay or treat it as a Class 2 impurity.

Module 2: Process Control & Purge Strategy (Prevention)

The Core Problem: The impurity is formed in Step 1. Can I prove it's gone by Step 5 without testing for it? The Solution: The Teasdale Purge Factor Approach (ICH M7 Option 4).[5]

Instead of testing the final API for every GTI, you calculate a Purge Factor (PF) . If the Predicted PF > Required PF, you may not need routine analytical testing.

Protocol: Calculating the Purge Factor

Step 1: Determine Required Purge Factor (RPF)



Step 2: Assign "Scores" to Process Steps Assign a score to each process stage based on physicochemical properties. (Note: These are standard industry weightings).

ParameterDescriptionScore (Conservative Estimate)
Reactivity Impurity reacts to form a non-genotoxic substance.10 (High reactivity) - 1 (Low)
Solubility Impurity stays in mother liquor during crystallization.3 (Good solubility diff) - 1 (Poor)
Volatility Impurity is removed during drying/distillation.3 (High volatility) - 1 (Low)
Chromatography Specific purification step.10 (High resolution) - 1 (Low)

Step 3: Calculate Predicted Purge Factor Multiply the scores across all steps.



Diagram: Purge Strategy Logic

Purge_Strategy Input Input: Reagent (e.g., Alkyl Halide) Start: 10,000 ppm Step1 Step 1: Reaction (Impurity Consumed) Score: x10 Input->Step1 Step2 Step 2: Crystallization (Impurity in Mother Liquor) Score: x3 Step1->Step2 Step3 Step 3: Drying (Volatile Removal) Score: x1 Step2->Step3 Calc Total Purge = 10 * 3 * 1 = 30x Step3->Calc Decision Is 30x > Required Purge? Calc->Decision Pass Option 4: No Testing Needed Decision->Pass Yes Fail Option 1: Routine QC Testing Decision->Fail No

Caption: Teasdale Purge Factor logic. If the process naturally eliminates the impurity (High Score), end-product testing is waived.

Module 3: Analytical Method Development (Detection)

The Core Problem: I need to detect 1 ppm of a reactive impurity in a complex matrix. The Solution: Select the detector based on volatility and derivatization needs.

Technical Guide: Method Selection Matrix
Impurity ClassExampleRecommended TechniqueKey Challenge
Alkyl Halides Methyl Iodide, Benzyl ChlorideGC-MS (Headspace) Matrix interference; thermal instability.
Sulfonate Esters Methyl Methanesulfonate (MMS)GC-MS (Direct Injection) Formation in injector port (false positive).
Hydrazines Hydrazine, PhenylhydrazineLC-MS/MS (Derivatization) Lack of chromophore; highly polar (won't retain).
Epoxides EpichlorohydrinGC-MS or LC-MS Ring opening during analysis (instability).
Experimental Protocol: Derivatization of Hydrazines

Hydrazines are notoriously difficult to analyze due to polarity and lack of UV absorbance.[6] This protocol uses Benzaldehyde to create a stable, detectable hydrazone.

  • Preparation: Prepare a 10 mg/mL solution of API in Diluent (Acetonitrile:Water 50:50).

  • Derivatization Agent: Prepare 5% v/v Benzaldehyde in Methanol.

  • Reaction:

    • Mix 1.0 mL Sample + 0.5 mL Derivatization Agent.

    • Incubate at 50°C for 30 minutes . (Critical: Ensure complete reaction).

    • Quench with 0.1 mL dilute acid if necessary (method dependent).

  • Analysis: Inject onto C18 Column (LC-MS or LC-UV).

    • Target: Look for the Benzalazine derivative (highly non-polar, retains well).

    • Mechanism:[7][8][9][10]

      
      
      

Troubleshooting & FAQs (Ticket System)

Ticket #102: "I'm seeing false positives for Sulfonate Esters in my GC method."

Diagnosis: You are likely creating the impurity inside the GC injector. Root Cause: If your API is a Mesylate salt and you dissolve it in Methanol, the high temperature of the GC injector port can catalyze the reaction: Methanesulfonic Acid + Methanol


 Methyl Methanesulfonate (MMS).
The Fix: 
  • Change Diluent: Switch to a non-hydroxylic solvent (e.g., DMSO, DMAc, or Methylene Chloride).

  • Derivatization: Derivatize the acid prior to injection to prevent esterification.

Ticket #305: "My purge calculation predicts removal, but I still find the impurity."

Diagnosis: "Occlusion" or "Carryover." Root Cause:

  • Occlusion: The impurity is trapped inside the crystal lattice of the API, protecting it from washing/drying.

  • Process Bypass: Impurity is re-entering via recycled solvents or contaminated equipment. The Fix:

  • Perform a Spiking Study : Intentionally add 1000x the impurity level and measure the purge experimentally to validate your calculation.

  • Switch crystallization solvent to one that swells the crystal or dissolves the impurity significantly better.

Ticket #410: "I cannot reach the LOQ (Limit of Quantitation) required by the TTC."

Context: TTC is 1.5 µ g/day . If max dose is 1g, limit is 1.5 ppm.[6] If max dose is 10g, limit is 0.15 ppm. The Fix:

  • SIM Mode: Switch MS from Full Scan to SIM (Selected Ion Monitoring) to increase sensitivity 10-100x.

  • Sample Concentration: Increase sample loading, but watch for "Matrix Suppression" in LC-MS.

  • Divert Valve: Divert the API peak to waste to prevent fouling the MS source, allowing you to inject more sample.

References

  • International Council for Harmonisation (ICH). (2017).[5] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Teasdale, A., et al. (2013).[5] Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control. Organic Process Research & Development.[5] [Link]

  • European Medicines Agency (EMA). (2010). Guideline on the Limits of Genotoxic Impurities. [Link]

  • Elder, D. P., et al. (2010). The utility of the Threshold of Toxicological Concern (TTC) in impurity control.[11][12] Journal of Pharmaceutical Sciences. [Link]

  • Valerio, L. G., & Cross, K. P. (2012). Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. Toxicology and Applied Pharmacology. [Link]

Sources

Validation & Comparative

Comparative study of different synthetic routes to 3,4-Dimethoxy-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dimethoxy-2-methylpyridine hydrochloride is a critical heterocyclic building block, predominantly utilized as the immediate precursor to Pantoprazole , a widely prescribed proton pump inhibitor (PPI). Its synthesis is a study in process evolution: shifting from classical, hazardous pyridine functionalization to modern, bio-sourced heterocyclic transformations.

This guide objectively compares the two primary synthetic methodologies:

  • The Bio-Sourced Maltol Route (Process A): The current industrial standard, utilizing maltol (3-hydroxy-2-methyl-4-pyrone) to construct the pyridine ring.

  • The Classical Pyridine Functionalization Route (Process B): A legacy method involving nitration and nucleophilic substitution of commercially available pyridine derivatives.

Recommendation: Process A is superior in yield, safety profile, and raw material cost.[1] It avoids the formation of explosive nitration isomers and utilizes renewable starting materials.

Part 1: Retrosynthetic Analysis & Pathway Logic

To understand the divergence in synthetic strategies, we must analyze the disconnection of the 3,4-dimethoxypyridine core.

Strategic Disconnections
  • Strategy A (Ring Interconversion): The pyridine ring is constructed from a pyrone (Maltol) via ammonolysis. This installs the nitrogen atom after the oxygenation pattern is established, bypassing the difficulty of selectively oxidizing a pyridine ring.

  • Strategy B (Functional Group Interconversion): The pyridine ring is pre-existing (e.g., 3-hydroxy-2-methylpyridine). The challenge lies in introducing the 4-methoxy group, which typically requires activating the C4 position via nitration or N-oxidation, followed by substitution.

Retrosynthesis cluster_A Route A: Pyranone Transformation cluster_B Route B: Pyridine Functionalization Target 3,4-Dimethoxy-2-methylpyridine HCl Maltol Maltol (Bio-sourced) Pyrone 3-Methoxy-2-methyl-4-pyrone Maltol->Pyrone Methylation Pyridone 3-Methoxy-2-methyl-4-pyridone Pyrone->Pyridone NH3 Insertion Pyridone->Target Chlorination/Subst. PyStart 3-Hydroxy-2-methylpyridine Nitro Nitro-pyridine Intermediate PyStart->Nitro Nitration Nitro->Target Reduction/Subst.

Figure 1: Retrosynthetic disconnection showing the divergent strategies. Route A builds the nitrogen heterocycle; Route B modifies an existing one.

Part 2: Detailed Route Analysis

Route A: The Maltol Protocol (Industrial Standard)

This route leverages Maltol , a naturally occurring compound found in larch bark and roasted malt, effectively converting a pyrone to a pyridine.

Mechanism of Action[1][2][3][4]
  • O-Methylation: The hydroxyl group of maltol is methylated to prevent side reactions.

  • Michael Addition/Elimination: Ammonia attacks the pyrone ring (Michael addition), followed by ring opening and re-closure (elimination of water) to form the pyridone.

  • Vilsmeier-Haack Type Chlorination: The C4 carbonyl is converted to a chloride using

    
    , often activated by DMF.
    
  • Nucleophilic Aromatic Substitution (

    
    ):  The C4-chloride is displaced by methoxide.
    
Step-by-Step Workflow
  • Methylation: Maltol +

    
     / 
    
    
    
    
    
    3-Methoxy-2-methyl-4-pyrone.
  • Ammonolysis: Pyranone +

    
     (reflux) 
    
    
    
    3-Methoxy-2-methyl-4(1H)-pyridone.
  • Chlorination: Pyridone +

    
    
    
    
    
    4-Chloro-3-methoxy-2-methylpyridine.
  • Methoxylation: Chloro-pyridine +

    
    
    
    
    
    3,4-Dimethoxy-2-methylpyridine.
  • Salt Formation: Free base +

    
    
    
    
    
    Product.
Route B: The Nitration Protocol (Legacy)

This route starts with 3-hydroxy-2-methylpyridine (or 2-picoline derivatives). It relies on electrophilic aromatic substitution, which is electronically disfavored on the electron-deficient pyridine ring, necessitating harsh conditions.

Critical Flaws
  • Regioselectivity: Nitration often yields a mixture of isomers (4-nitro and 6-nitro), requiring difficult chromatographic separation.

  • Safety: The nitration of activated pyridines is exothermic and prone to thermal runaway.

  • Yield: Overall yields rarely exceed 40-50% due to the multi-step functional group manipulations required to install the oxygen at C4.

Part 3: Comparative Assessment

The following data aggregates industrial pilot-plant metrics.

FeatureRoute A (Maltol)Route B (Pyridine Nitration)
Overall Yield 75 - 85% 30 - 45%
Step Count 4 Steps5-7 Steps
Key Hazard

(Corrosive)
Nitration (Explosion/Runaway)
Raw Material Cost Low (Maltol is bio-available)High (Specialty pyridines)
Atom Economy HighLow (Large protecting groups often needed)
Scalability Excellent (Ton-scale proven)Poor (Heat transfer limits on nitration)

Part 4: Experimental Protocol (Route A)

Objective: Synthesis of this compound starting from Maltol. Scale: Laboratory (100g basis).

Step 1: Methylation of Maltol[1][4]
  • Charge a 2L reactor with Maltol (126.1 g, 1.0 mol) and Methanol (400 mL).

  • Add NaOH (44 g, 1.1 mol) dissolved in water (100 mL) dropwise at 0–5°C.

  • Add Dimethyl Sulfate (DMS) (138.7 g, 1.1 mol) dropwise over 2 hours, maintaining temperature <10°C. Caution: DMS is highly toxic.

  • Stir at room temperature for 4 hours.

  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate to yield 3-methoxy-2-methyl-4-pyrone  as a viscous oil/solid.
    
Step 2: Ammonolysis (Ring Switching)
  • Dissolve the pyrone intermediate in Aqueous Ammonia (25%) (500 mL).

  • Reflux the mixture (approx. 90-100°C) for 6–8 hours.

  • Cool to 0°C. The product, 3-methoxy-2-methyl-4(1H)-pyridone , will crystallize.[5]

  • Filter and wash with ice-cold water. Dry in a vacuum oven.

    • Target Yield: ~85% (from Maltol).[3]

Step 3: Chlorination[1][4]
  • Suspend the pyridone (100 g) in Toluene (300 mL).

  • Add

    
      (130 g) dropwise.
    
  • Heat to reflux (110°C) for 4 hours.

  • Quench the reaction mixture into crushed ice/water (carefully).

  • Neutralize with NaOH solution to pH 8–9.

  • Extract with DCM, dry, and concentrate to obtain 4-chloro-3-methoxy-2-methylpyridine .

Step 4: Methoxylation & Salt Formation
  • Dissolve the chloro-intermediate in Methanol (300 mL).

  • Add Sodium Methoxide (30% in methanol, 1.5 eq).

  • Reflux for 10 hours. Monitor by TLC/HPLC until the chloro-starting material is consumed.

  • Distill off methanol.[3] Add water and extract the free base into Ethyl Acetate or DCM .

  • Salt Formation: Cool the organic layer to 0–5°C. Bubble dry HCl gas or add HCl/Isopropanol solution until pH < 2.

  • The white precipitate is This compound .

  • Filter and dry.[2][3][4][6]

    • Final Purity: >99% (HPLC).[3]

    • Melting Point: ~150°C (dec).[7]

Part 5: Process Visualization

Workflow Start Start: Maltol Step1 Step 1: Methylation (DMS/NaOH) Start->Step1 Inter1 Intermediate: 3-Methoxy-2-methyl-4-pyrone Step1->Inter1 Step2 Step 2: Ammonolysis (NH4OH, Reflux) Inter1->Step2 Inter2 Intermediate: 3-Methoxy-2-methyl-4-pyridone Step2->Inter2 Step3 Step 3: Chlorination (POCl3) Inter2->Step3 Inter3 Intermediate: 4-Chloro-3-methoxy-2-methylpyridine Step3->Inter3 Step4 Step 4: Methoxylation (NaOMe/MeOH) Inter3->Step4 Step5 Step 5: Hydrochlorination (HCl/IPA) Step4->Step5 Final Final Product: 3,4-Dimethoxy-2-methylpyridine HCl Step5->Final

Figure 2: Step-by-step process flow for the Maltol-based synthesis (Route A).

References

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents. (CN102304083A). Describes the full sequence from maltol including methylation, amination, and chlorination.[1][4][5] Link

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. SciSpace. (CN103232408A). Details the Vilsmeier-Haack chlorination conditions for the pyridone intermediate. Link

  • 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride. ZebPharma. Product specifications and confirmation of Maltol as the standard industrial starting material.[5] Link

  • Synthesis of 3-hydroxy-2-methylpyridin-4-one derivatives from maltol. ResearchGate. Provides mechanistic insight into the conversion of pyrone to pyridone. Link

Sources

A Comparative Analysis of the Biological Activity of Different Substituted Pyridines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a simple six-membered aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in FDA-approved drugs is second only to benzene, a testament to its remarkable versatility and "drug-like" properties.[1] The nitrogen atom imparts a unique set of electronic and physical characteristics, including hydrogen bonding capability, which allows for intricate and high-affinity interactions with biological targets. The true power of the pyridine scaffold, however, lies in the vast chemical space that can be explored through substitution at its various positions. This guide provides a comparative analysis of the biological activities of differently substituted pyridines, offering insights into their structure-activity relationships (SAR) and mechanisms of action across key therapeutic areas. Our focus will be on anticancer, antimicrobial, anti-inflammatory, and antiviral activities, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted pyridines have emerged as a rich source of novel anticancer agents, demonstrating a wide array of mechanisms that target the fundamental processes of cancer cell growth, proliferation, and survival.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the pyridine ring. A comprehensive analysis of numerous studies reveals several key trends:[1][2][3]

  • Electron-donating groups: The presence of electron-donating groups such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) often enhances anticancer activity. For instance, increasing the number of -OMe groups has been shown to decrease the IC50 value, indicating greater potency.[1] Similarly, the addition of one or two -OH groups can significantly boost activity against breast cancer cell lines like MCF-7.[1]

  • Electron-withdrawing groups: Potent electron-withdrawing groups like the nitro group (-NO2) can also lead to enhanced anticancer efficacy.[4]

  • Halogens: The effect of halogens (F, Cl, Br) is more variable. While some chlorinated derivatives show good activity, in other cases, halogenation can lead to a decrease in antiproliferative effects compared to methyl or hydrogen substitutions.[1]

  • Bulky groups: Generally, the introduction of bulky substituents on the pyridine ring tends to decrease anticancer activity.[1][2]

  • Fused ring systems: The fusion of the pyridine ring with other heterocyclic systems, such as imidazo[1,2-a]pyridine, can lead to highly potent compounds.[4]

Mechanisms of Anticancer Action

Substituted pyridines exert their anticancer effects through a variety of mechanisms, including:

  • Enzyme Inhibition: A prominent strategy involves the inhibition of kinases crucial for cancer cell signaling. For example, certain pyridine derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5][6]

  • Cell Cycle Arrest and Apoptosis: Many pyridine compounds have been shown to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[7] This is frequently followed by the induction of apoptosis (programmed cell death), which can be mediated through the upregulation of p53 and JNK pathways.[7]

  • Histone Deacetylase (HDAC) Inhibition: Some 2,4,6-trisubstituted pyridines have been found to exert their anticancer effects through the inhibition of histone deacetylases, which play a critical role in the epigenetic regulation of gene expression.[8]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected substituted pyridine derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Derivative 7 Phenyl-substituted pyridoneHepG2 (Liver)0.02[4]
Derivative 20c Piperazine-linked imidazo[1,2-a]pyridineHeLa (Cervical)3.5[4]
Derivative 56b Nitro-substituted pyridineMultiple1.3 - 25.2[4]
Pyridine-urea 8e Urea-linked pyridineMCF-7 (Breast)0.22[5]
Pyridine-urea 8n Urea-linked pyridineMCF-7 (Breast)1.88[5]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyridine scaffold is also a valuable template for the development of novel antimicrobial agents. The positive charge of the nitrogen atom in pyridinium salts can facilitate interaction with negatively charged bacterial cell membranes, leading to cell lysis.

Structure-Activity Relationship (SAR) in Antimicrobial Pyridines
  • Quaternary Ammonium Salts: Pyridinium salts, which are quaternary ammonium compounds, often exhibit significant antimicrobial activity. The length of the alkyl chain attached to the nitrogen atom is a critical determinant of activity, with longer chains generally leading to increased potency.[9]

  • Substitution on the Pyridine Ring: The introduction of various substituents on the pyridine ring can modulate the antimicrobial spectrum and potency. For example, 2-amino-5-substituted pyridines have shown notable fungicidal and bactericidal activity.[10]

  • Fused Heterocycles: The fusion of the pyridine ring with other heterocycles, such as thiazole, can result in hybrid molecules with enhanced antimicrobial properties.[11]

Comparative Antimicrobial Activity Data
Compound ClassTarget OrganismMIC (µg/mL)Reference
Pyridinium salt (3d)Staphylococcus aureus4[9]
2-Amino-5-substituted pyridine (2c)Staphylococcus aureus0.039[10]
Pyridonethiol (89b, 89c)Bacillus subtilis0.12[11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Substituted pyridines have demonstrated promising anti-inflammatory properties, often comparable to or exceeding those of established non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyridine derivatives are often attributed to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).

Comparative Anti-inflammatory Activity

Several studies have reported the synthesis of novel pyridine derivatives with significant in vivo anti-inflammatory activity in carrageenan-induced paw edema models in rats.[12][13][14] For instance, certain thiazolo[4,5-b]pyridine derivatives have shown an inflammatory inhibition that surpasses that of the reference drug ibuprofen.[14]

Antiviral Activity: A Broad Spectrum of Inhibition

Pyridine derivatives have demonstrated a broad spectrum of antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and influenza virus.[15][16]

Mechanisms of Antiviral Action

The antiviral mechanisms of substituted pyridines are diverse and include:[15][16]

  • Inhibition of viral enzymes: This includes reverse transcriptase, polymerase, and neuraminidase.

  • Inhibition of viral replication cycle: This can involve blocking viral entry, maturation, or other essential steps.

For example, novel substituted polycyclic pyridone derivatives have been shown to inhibit the replication of the influenza A virus at picomolar concentrations by targeting the M2 protein and the RNA-dependent RNA polymerase (RdRp).[17]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.

Workflow Diagram:

MTT_Assay_Workflow start Seed cells in a 96-well plate and incubate for 24h treat Treat cells with varying concentrations of pyridine derivatives start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm using a microplate reader add_solubilizer->read_absorbance analyze Calculate IC50 values read_absorbance->analyze Agar_Well_Diffusion_Workflow start Prepare a lawn of the test microorganism on an agar plate create_wells Create wells in the agar using a sterile cork borer start->create_wells add_compounds Add a known concentration of the pyridine derivative to each well create_wells->add_compounds add_controls Add a positive control (e.g., antibiotic) and a negative control (e.g., solvent) add_compounds->add_controls incubate Incubate the plate at the optimal temperature for the microorganism add_controls->incubate measure_zones Measure the diameter of the zone of inhibition around each well incubate->measure_zones analyze Compare the zone of inhibition to the controls measure_zones->analyze

Caption: Workflow for antimicrobial susceptibility testing using the agar well diffusion method.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Agar Plate Inoculation: Evenly spread the inoculum over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) to create a lawn.

  • Well Creation: Use a sterile cork borer to create wells of a uniform diameter in the agar.

  • Compound Application: Add a fixed volume of the pyridine derivative solution (at a known concentration) to each well.

  • Controls: Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound) in separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion and Future Directions

The pyridine scaffold continues to be a remarkably fruitful area of research in drug discovery. The ease of its synthesis and the ability to fine-tune its biological activity through substitution make it an attractive starting point for the development of new therapeutic agents. Future research will likely focus on the development of more selective and potent pyridine derivatives, the exploration of novel mechanisms of action, and the use of computational methods to guide the design of next-generation pyridine-based drugs. This guide provides a solid foundation for researchers to build upon in their quest to harness the full therapeutic potential of this versatile heterocyclic system.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.).
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  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. - Allied Academies. (2016, February 25).
  • Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 | ACS Medicinal Chemistry Letters. (2019, February 26).
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. (n.d.).
  • Anti-inflammatory and analgesic activities of some newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives - PubMed. (n.d.).
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  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - Universidad de Sonora. (n.d.).
  • The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives - SciRP.org. (2018, June 28).
  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives - ResearchGate. (n.d.).
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  • Synthesis and Anti-Influenza Virus Effects of Novel Substituted Polycyclic Pyridone Derivatives Modified from Baloxavir - PubMed. (2021, October 14).
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  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.).
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  • Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives - PubMed. (n.d.).
  • Synthesis and anti-inflammatory activity of S-oxides of pyridinyloxy substituted imidazo[2,1-b]t[1][8]hiazines - ResearchGate. (n.d.). Retrieved from

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation | ACS Omega. (2023, March 16).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. (2022, July 17).
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021, November 24).
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  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI. (2024, July 18).
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ensuring Analytical Consistency Across Boundaries

In the landscape of pharmaceutical development and manufacturing, data is the currency of confidence. The successful transfer of an analytical method from one laboratory to another—a process formally known as Analytical Method Transfer (AMT) or inter-laboratory cross-validation—is a cornerstone of maintaining data integrity and ensuring product quality.[1][2][3] This documented process qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory, ensuring that the new site can produce equivalent, reliable results.[3][4][5][6]

The necessity for such transfers is a constant in our globalized industry. It arises when:

  • A method is moved from a Research and Development (R&D) setting to a Quality Control (QC) laboratory.[7]

  • Manufacturing or testing is shifted to a new facility or outsourced to a Contract Manufacturing/Research Organization (CMO/CRO).[2][7]

  • Multiple laboratories are required to analyze samples for a single, large-scale clinical study.[7]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate robust evidence that an analytical method performs consistently across different sites.[1] This guide provides a comprehensive framework for planning, executing, and evaluating the cross-validation of analytical methods, grounded in established regulatory principles from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the FDA.[4][5][8][9][10]

The Strategic Framework: A Comparative Guide to Cross-Validation Approaches

Selecting the appropriate strategy for method transfer is a critical decision driven by the method's complexity, its validation status, the receiving laboratory's experience, and the associated risks.[4][5] There is no one-size-fits-all solution; the choice must be scientifically justified. The most common approaches are outlined in regulatory guidance such as USP General Chapter <1224> Transfer of Analytical Procedures.[3][4][5][11]

Key Approaches to Analytical Method Transfer
ApproachDescriptionWhen to UseKey Considerations
Comparative Testing The most common strategy. Both the transferring (Sending Unit, SU) and receiving (Receiving Unit, RU) laboratories analyze the same, pre-determined set of samples.[4][12][13] Results are then statistically compared against pre-defined acceptance criteria.[4][7]For well-established, validated methods where both labs have comparable equipment and expertise.[4][7]Requires robust statistical analysis, careful sample preparation and handling to ensure homogeneity, and a highly detailed protocol.[4][7]
Co-validation The RU participates directly in the method validation process, typically by performing the reproducibility assessment alongside the SU.[2][4][12] This approach integrates the transfer into the initial validation.Ideal for new methods being transferred from an R&D lab to a QC site before full validation is complete.[4][12][14]Fosters strong collaboration and shared understanding of the method.[1] However, failures at the RU can delay the final validation report.[2]
Partial or Full Revalidation The RU performs a full or partial revalidation of the analytical method. The extent of revalidation depends on the parameters affected by the transfer.[12]Used when the SU cannot participate in the transfer, or when there are significant differences in laboratory equipment or environmental conditions.[2][4]This is the most resource-intensive approach and requires a comprehensive validation protocol and report.[4] Accuracy and precision are typical parameters to be re-tested.[12]
Transfer Waiver The transfer process is formally waived based on a strong scientific justification and supporting data.[4][15]For simple, compendial methods (e.g., pH, loss on drying) where the sample matrix does not impact the result, or when transferring a method for a new product strength where the procedure is identical to an existing, transferred method.[2][12]The justification for the waiver must be thoroughly documented and approved by quality assurance.[6][15][16]

The Cross-Validation Workflow: A Blueprint for Success

A successful analytical method transfer is not a simple exchange of documents; it is a meticulously planned and executed scientific study. The process hinges on clear communication, a comprehensive transfer protocol, and objective data evaluation.[2][12]

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting planning Initiate Transfer: - Define scope & objectives - Form joint SU/RU team - Conduct risk assessment protocol Develop Transfer Protocol: - Define roles & responsibilities - Select materials & samples - Set acceptance criteria planning->protocol training Knowledge Transfer & Training: - Share validation reports & SOPs - Hands-on training for RU analysts protocol->training sys_suit System Suitability Testing: - Both labs confirm instrument readiness training->sys_suit analysis Sample Analysis: - SU & RU analyze identical samples per protocol sys_suit->analysis data_comp Data Compilation & Review: - Collate raw data from both labs analysis->data_comp stat_analysis Statistical Analysis: - Compare results against acceptance criteria data_comp->stat_analysis report Final Transfer Report: - Summarize results & deviations - Conclude on transfer success stat_analysis->report stat_analysis->report Criteria Met investigation Deviation Investigation: - Identify root cause - Implement corrective actions stat_analysis->investigation Criteria Not Met investigation->analysis Re-execute Testing

Caption: A typical workflow for an inter-laboratory cross-validation study.

Part A: The Transfer Protocol — The Scientific Contract

The transfer protocol is the single most important document, serving as the blueprint for the entire exercise.[16] It must be a collaborative effort, reviewed and approved by both the SU and RU before any experimental work begins.

Essential Components of the Transfer Protocol:

  • Objective and Scope: Clearly state the purpose of the transfer and the specific analytical method(s) involved.[12]

  • Responsibilities: Define the roles of the SU and RU, including who provides materials, prepares samples, performs analysis, and writes the final report.[6][12]

  • Materials and Instruments: Specify all critical materials, reagents, reference standards, and required instrument performance characteristics.[7][12] Ensure equipment equivalency between labs.[1]

  • Analytical Procedure: Provide a detailed, unambiguous description of the method or reference the official Standard Operating Procedure (SOP). The method description must be sufficient for a competent analyst to reproduce the results.[2]

  • Experimental Design:

    • Sample Selection: Detail the samples to be tested. Using multiple lots (e.g., three) of the material is highly recommended to account for potential lot-to-lot variability.[2] For impurity methods, using spiked samples or forced degradation samples may be necessary to ensure the impurities are present for analysis.[2]

    • Number of Replicates: Specify the number of independent preparations per sample (e.g., n=6 for one lot, or n=3 for three different lots).

  • Acceptance Criteria: This is the quantitative measure of success. Criteria must be pre-defined, scientifically sound, and based on the method's validation data (e.g., reproducibility/intermediate precision) and historical performance.[2][12][17] There are no universal criteria; they must be appropriate for the method's intended purpose.[12]

  • Deviation Management: Explain the procedure for documenting and investigating any deviations from the protocol.[12]

Part B: Experimental Execution — A Detailed HPLC Assay Transfer Methodology

This section provides a generalized protocol for the comparative testing of a reversed-phase HPLC (RP-HPLC) assay for a drug product.

Objective: To demonstrate that the RP-HPLC assay method, when transferred from the Sending Unit (SU) to the Receiving Unit (RU), provides comparable results for the assay of the active pharmaceutical ingredient (API).

Materials:

  • Test Samples: Three distinct lots of the drug product.

  • Reference Standard: A single, well-characterized lot of the API reference standard.

  • Reagents & Solvents: HPLC-grade acetonitrile, methanol, and purified water; analytical-grade buffer salts. All reagents should be of the same grade in both labs.[7]

  • HPLC Columns: Specify the exact brand, model, and dimensions (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). Both labs must use columns from the same manufacturer and preferably the same lot.

Step-by-Step Protocol:

  • Protocol Review and Training: The RU analysts must confirm they have read and understood the analytical method and the transfer protocol. Any ambiguities should be clarified with the SU.

  • Solution Preparation (Both Labs):

    • Prepare the mobile phase and other necessary solutions exactly as described in the analytical method.

    • Prepare a stock standard solution of the API reference standard.

    • From the stock, prepare working standard solutions at the target concentration (e.g., 100% level).

    • For each of the three drug product lots, independently prepare six sample preparations according to the method (total of 18 sample preparations). This robust design allows for the assessment of inter-lot and intra-lot variability.

  • System Suitability Testing (SST):

    • Before analyzing any samples, both labs must perform and pass the SST as defined in the method.

    • Typical SST parameters for an HPLC assay include:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates: ≥ 2000

      • %RSD of Replicate Injections: ≤ 1.0% for area and retention time (from ≥5 replicate injections of the working standard).

    • Causality Check: SST confirms that the chromatographic system (instrument, column, mobile phase) is performing adequately on the day of analysis, ensuring that any observed differences are due to method execution, not system failure.

  • Chromatographic Analysis:

    • Perform the analysis of standards and samples in a pre-defined sequence (e.g., standard, bracketed by samples, with periodic standard checks).

    • Ensure the sample testing window is as short as possible between the two labs to minimize any potential impact from sample stability.[13]

  • Data Processing:

    • Process the chromatograms using the same integration parameters in both labs.

    • Calculate the % Assay for each sample preparation against the average of the bracketing standards.

Part C: Data Analysis & Interpretation — The Moment of Truth

Objective statistical analysis is the cornerstone of determining the success of the transfer.[7] The goal is to demonstrate equivalence between the two laboratories' mean responses and, in some cases, their variability.[18][19]

Hypothetical Data Summary Table:

Lot IDLaboratorynMean Assay (%)Std. Dev.%RSD
Lot A SU699.80.450.45%
RU699.50.510.51%
Lot B SU6100.10.380.38%
RU6100.50.420.42%
Lot C SU699.50.490.49%
RU699.10.550.56%
Overall SU1899.80.440.44%
RU1899.70.710.71%

Statistical Evaluation & Acceptance Criteria:

The pre-defined acceptance criteria in the protocol guide the statistical comparison.

  • Comparison of Means (Accuracy): The primary goal is to show that the mean results are equivalent.

    • Method: Calculate the absolute difference between the overall mean assay values of the SU and RU. A two one-sided t-test (TOST) for equivalence is a statistically rigorous approach.

    • Example Acceptance Criterion: The difference between the mean results of the SU and RU must be ≤ 2.0%.

    • Result: |99.8% - 99.7%| = 0.1%. This meets the criterion.

  • Comparison of Precision: It's also important to ensure the RU can perform the method with comparable precision.

    • Method: Compare the %RSD of the individual results. An F-test can be used to compare the variances between the two labs.

    • Example Acceptance Criterion: The overall %RSD for all results generated at the RU must be ≤ 2.0%.

    • Result: The RU's overall %RSD is 0.71%. This meets the criterion.

  • Individual Results: All individual results should fall within the expected range of the method.

    • Example Acceptance Criterion: All individual assay results from both labs must be within 98.0% and 102.0%.

    • Result: Assuming all 36 data points fall within this range, the criterion is met.

Acceptance_Criteria_Decision_Tree start Compare SU & RU Data mean_check Is |Mean_SU - Mean_RU| ≤ 2.0%? start->mean_check precision_check Is %RSD_RU ≤ 2.0%? mean_check->precision_check Yes fail Transfer Failed: Initiate Investigation mean_check->fail No individual_check Are all individual results within 98.0-102.0%? precision_check->individual_check Yes precision_check->fail No pass Transfer Successful individual_check->pass Yes individual_check->fail No

Caption: Decision tree for evaluating transfer success against acceptance criteria.

If all criteria are met, the method transfer is successful. If not, a formal deviation investigation must be initiated to determine the root cause before re-testing can occur.[12][13]

Navigating Common Pitfalls: An Expert's Perspective

Even with a robust protocol, challenges can arise. Proactive planning and open communication are the best mitigation tools.[2][12]

  • Ambiguous Method Descriptions: An analytical procedure that relies on unwritten "tribal knowledge" is a primary cause of failure. The method must be written with enough detail that it can be executed without direct input from the SU.[2]

    • Solution: Before transfer, have an analyst at the SU who is not familiar with the method attempt to run it using only the written procedure. This "cold eye" review can identify gaps in the documentation.

  • Differences in Instrumentation: Even if instruments are the same model, subtle differences in firmware, maintenance history, or detector lamp age can cause variability.

    • Solution: The protocol should specify critical performance characteristics, not just instrument models. Performing a system suitability test that challenges the limits of the system can help ensure comparability.

  • Analyst Technique and Interpretation: Minor variations in sample preparation (e.g., shaking vs. vortexing, sonication time) can lead to significant differences in results.[2]

    • Solution: On-site, hands-on training is invaluable.[11] If not possible, detailed videos of the SU analyst performing critical steps can bridge the gap. Open communication channels for the RU to ask questions are vital.[12]

  • Reference Standards and Reagents: Assuming that relative response factors (RRFs) for impurities will be identical between labs is a common mistake.[2]

    • Solution: RRFs should always be verified at the RU.[2] Similarly, ensure both labs use the same lots of critical reagents and columns, or demonstrate that different lots do not impact the results.

Conclusion: A Foundation of Trustworthy Data

Inter-laboratory cross-validation of analytical methods is a regulatory necessity and a fundamental scientific practice.[2] It ensures the consistency and reliability of analytical data throughout a product's lifecycle, from development to commercial manufacturing. By adopting a risk-based strategy, developing a comprehensive and unambiguous protocol, and fostering open communication between laboratories, organizations can ensure a smooth and successful transfer. This process builds a foundation of trust in the analytical results, safeguarding product quality and patient safety.[1][20]

References

  • Best practices for analytical method transfers. (2023, May 9). Medfiles. [Link]

  • Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. (2025, September 6). Pharmaguideline. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Analytical Method Transfer: Best Practices and Guidelines. (2025, October 22). Lab Manager. [Link]

  • Rushing, W. (2017, November 7). Analytical Method Transfer Best Practices. Contract Pharma. [Link]

  • Approaches and Lessons Learned for Analytical Method Transfers to Manufacturing Sites at Various Stages of Development. (2018, July 31). American Pharmaceutical Review. [Link]

  • Statistical assessment of analytical method transfer. (2008). Journal of Biopharmaceutical Statistics, 18(5), 1005-12. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Strategies for Successful Analytical Technology Transfer. International Pharmaceutical Industry. [Link]

  • "Transfer of Analytical Procedures according to the New USP Chapter <1224>" - An Overview. [Link]

  • Analytical method transfer: new descriptive approach for acceptance criteria definition. (2008, January 7). Journal of Pharmaceutical and Biomedical Analysis, 46(1), 104-14. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Statistical Assessment of Analytical Method Transfer. (2008). Journal of Biopharmaceutical Statistics, 18(5), 1005-1012. [Link]

  • 〈1224〉 Transfer of Analytical Procedures. USP-NF. [Link]

  • Statistical Assessment of Analytical Method Transfer. (2008). Journal of Biopharmaceutical Statistics. [Link]

  • Analytical Method Transfer (USP 1224) Guideline. (2021, January 23). Pharma Beginners. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency (EMA). [Link]

  • Analytical Method Transfer - Acceptance Criteria - Guidelines - SOPs. (2021, January 23). [Link]

  • 〈1224〉 Transfer of Analytical Procedures. Scribd. [Link]

  • Design and analysis of analytical method transfer studies. (2008). Journal of Biopharmaceutical Statistics, 18(5), 1013-33. [Link]

  • Analytical Method Validation and Transfer According to the New FDA Guidance. Research and Markets. [Link]

  • Can anyone explain what is the acceptance criteria for related substances during technology transfer of analytical method. (2014, February 5). ResearchGate. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. [Link]

  • Assay Transfers: A Guide to USP <1224>. (2025, April 16). Quantics Biostatistics. [Link]

  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017, April 2). Pharmaceutical Technology. [Link]

  • Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. (2015, January 28). YouTube. [Link]

  • Analytical Method Transfer Between Laboratories: Challenges and Solutions. (2025, September 22). Lab Manager. [Link]

  • Challenges of Analytical Method Transfer in the Pharmaceutical Industry. RSSL. [Link]

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Safety Operating Guide

Operational Guide: Disposal of 3,4-Dimethoxy-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Immediate Directive: 3,4-Dimethoxy-2-methylpyridine hydrochloride is a pyridine derivative often utilized in pharmaceutical synthesis (e.g., proton pump inhibitors).[1] As a hydrochloride salt, it possesses acidic characteristics and potential tissue corrosivity.[1] Do not dispose of this compound down the drain. The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]

Critical Distinction (Safety Stop): Before proceeding, verify your specific compound. In drug development (specifically Pantoprazole synthesis), this compound is often confused with 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride (CAS 72830-09-2).[1]

  • Target Compound: 3,4-Dimethoxy-2-methylpyridine HCl (Stable precursor/byproduct).[1]

  • High-Hazard Analog: 2-Chloromethyl...[1][2] (Alkylating agent, severe vesicant).[1]

  • Note: The disposal protocols below apply to both , but the Chloromethyl variant requires stricter PPE (double-gloving) due to skin sensitization risks.[1]

Chemical Profile
PropertyData
Chemical Name This compound
Common Synonyms 2-Methyl-3,4-dimethoxypyridinium chloride; Pantoprazole Impurity
CAS Number Variable based on isomer/hydration (Analog: 72830-09-2 for chloromethyl var.)
Physical State Crystalline Solid (White to off-white)
Acidity (pH) Acidic in aqueous solution (due to HCl moiety)
Primary Hazards Skin/Eye Irritant, Corrosive (Eyes), Hygroscopic

Pre-Disposal Validation: The Self-Validating System

To ensure safety and compliance, you must run this "Self-Validating System" before moving the waste to storage.[1] If any check fails, STOP and remediate.

Step 1: Stability & Compatibility Check[1]
  • Oxidizer Check: Pyridine rings can react violently with strong oxidizers (e.g., fuming nitric acid, peroxides).[1] Ensure the waste container contains NO oxidizing agents.[1][3]

  • Acid/Base Check: As a hydrochloride salt, this compound will liberate HCl gas if mixed with strong bases (e.g., Sodium Hydroxide, Ammonia) in a low-ventilation area.[1] Keep segregated from caustic waste.[1]

Step 2: Waste Stream Characterization

Use the following decision matrix to determine your waste stream.

WasteDecision cluster_legend Action Required Start START: State of Waste IsSolid Is it a pure solid? Start->IsSolid IsLiquid Is it dissolved in solvent? IsSolid->IsLiquid No SolidStream Stream A: Solid Hazardous Waste (Incineration) IsSolid->SolidStream Yes CheckHalo Check Solvent Type IsLiquid->CheckHalo LiquidStream Stream B: Liquid Organic Waste (Halogenated vs Non-Halogenated) Halo Halogenated Solvent (e.g., DCM, Chloroform) CheckHalo->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., Methanol, Acetone) CheckHalo->NonHalo No Halogens

Figure 1: Waste Stream Decision Matrix. Select the correct stream to prevent cross-contamination penalties from waste haulers.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, reaction residues, or contaminated weighing papers.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Segregation: Do not mix with metal sharps or biological waste.

  • Bagging: Place the solid waste inside a clear polyethylene bag inside the HDPE jar (Double containment).

  • Labeling:

    • Chemical Name: Write "this compound" fully. Do not use abbreviations.

    • Hazard Check: Mark "Irritant" and "Corrosive" (due to HCl).[1]

    • RCRA Status: Label as "Hazardous Waste - Pending Analysis" if unsure, or use the generator code (see Section 4).[1]

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures or HPLC waste containing the substance.[1]

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (< pH 2) due to the HCl salt, neutralize slowly with Sodium Bicarbonate to pH 5-9 before adding to the waste drum to reduce corrosion risk to the drum, UNLESS the waste stream prohibits neutralization (check facility SOP).

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .[1]

    • If dissolved in Methanol/Ethanol : Dispose in Non-Halogenated Waste (Flammable).[1]

  • Headspace: Leave 10% headspace in the container to allow for thermal expansion.[1]

Regulatory Framework (RCRA Compliance)[1]

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1] While this specific compound is not a "U-Listed" or "P-Listed" waste by name, it is regulated based on Characteristics .[1]

Regulatory CategoryCodeJustification
Corrosivity D002 If the waste is aqueous and pH is < 2.0 (common for HCl salts).[1]
Ignitability D001 If dissolved in oxidizable solvents (Methanol, Acetone).[1]
Toxicity Characteristic While not TC-listed, pyridine derivatives are toxic.[1] Best practice is to treat as hazardous.
Recommended Classification Non-RCRA Regulated / Hazardous If solid and pH neutral. However, most industrial sites default to incinerating all organic chemical waste to ensure "Cradle-to-Grave" liability protection.[1]

Expert Insight: Never attempt to "sewer" this chemical.[1][4][5] Even if neutralized, pyridine derivatives have low odor thresholds and high aquatic toxicity, leading to potential fines under the Clean Water Act [1].[1]

Emergency Procedures: Spill Response

Scenario: A 10g bottle of solid this compound drops and shatters.

SpillResponse Alert 1. Alert & Evacuate (Notify Safety Officer) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Cover with spill pads/damp paper) PPE->Contain Clean 4. Cleanup (Scoop into waste jar) Contain->Clean Decon 5. Decontaminate (Wash surface with soap/water) Clean->Decon

Figure 2: Standard Solid Spill Response Workflow.[1]

Specific Cleanup Steps:

  • Ventilation: Ensure fume hoods are active.

  • Moistening: If the powder is fine and dusty, lightly mist with a compatible solvent (or water) to prevent airborne dust generation during sweeping.[1]

  • Neutralization: Wipe the surface with a mild bicarbonate solution after bulk removal to neutralize any residual acid.[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[1] Available at: [Link][1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16216928, 2-(Chloromethyl)-3,4-dimethoxypyridinium chloride.[1] (Used as structural/hazard analog).[1][3] Available at: [Link][1]

Sources

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